Vilazodone carboxylic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c27-16-18-4-6-23-22(13-18)19(17-28-23)3-1-2-8-29-9-11-30(12-10-29)21-5-7-24-20(14-21)15-25(33-24)26(31)32/h4-7,13-15,17,28H,1-3,8-12H2,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXUEYFLDNUILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458579 | |
| Record name | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163521-19-5 | |
| Record name | 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)-1-piperazinyl)-2-benzofurancarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VILAZODONE CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93K783WZV4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Vilazodone Carboxylic Acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vilazodone carboxylic acid is the major metabolite of the antidepressant drug vilazodone. Understanding its chemical structure, physicochemical properties, and pharmacological activity is crucial for a comprehensive assessment of vilazodone's overall in vivo profile. This technical guide provides a detailed overview of this compound, including its synthesis, purification, analytical characterization, and known biological properties. All quantitative data are summarized in structured tables, and relevant pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for research and drug development purposes.
Chemical Structure and Identification
This compound is structurally similar to its parent compound, vilazodone, with the key difference being the hydrolysis of the carboxamide group to a carboxylic acid.
IUPAC Name: 5-[4-[4-(5-Cyano-1H-indol-3-yl)butyl]-1-piperazinyl]-2-benzofurancarboxylic acid[1]
Chemical Structure:
Table 1: Chemical Identifiers and Basic Properties
| Property | Value | Reference |
| CAS Number | 163521-19-5 | [OMITTED] |
| Molecular Formula | C₂₆H₂₆N₄O₃ | [OMITTED] |
| Molecular Weight | 442.51 g/mol | [OMITTED] |
| Appearance | Light yellow to off-white powder | [OMITTED] |
Physicochemical Properties
The physicochemical properties of this compound are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for some properties are limited, predicted values can provide useful estimates.
Table 2: Physicochemical Properties of this compound
| Property | Value | Method | Reference |
| pKa | 3.5 ± 0.1 (strongest acidic), 7.8 ± 0.3 (strongest basic) | Predicted | [OMITTED] |
| logP | 4.8 | Predicted | [OMITTED] |
| Aqueous Solubility | Sparingly soluble | Experimental | [OMITTED] |
Metabolic Formation
Vilazodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C19 and CYP2D6.[2] Non-CYP-mediated hydrolysis, possibly by carboxylesterases, leads to the formation of this compound (metabolite M10), which is a major metabolite found in both urine and plasma.[3][4]
Pharmacological Activity
While vilazodone is a potent serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, its carboxylic acid metabolite is generally considered to be pharmacologically inactive.[5] However, a thorough characterization of its binding affinity and functional activity at relevant targets is essential for a complete understanding of its potential contribution to the overall pharmacological profile of vilazodone.
No specific quantitative data for the binding affinity or functional activity of this compound at SERT and 5-HT1A receptors were found in the public domain at the time of this review.
Synthesis and Purification
This compound can be synthesized for use as a reference standard or for further pharmacological evaluation. One common method involves the hydrolysis of vilazodone.
Experimental Protocol: Alkaline Hydrolysis of Vilazodone
This protocol describes a general procedure for the synthesis of this compound via alkaline hydrolysis of vilazodone.
Materials:
-
Vilazodone hydrochloride
-
Sodium hydroxide (NaOH) solution (e.g., 0.5 N)
-
Hydrochloric acid (HCl) solution (e.g., 0.5 N) for neutralization
-
Methanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
pH meter or pH paper
-
Filtration apparatus
Procedure:
-
Dissolve a known quantity of vilazodone hydrochloride in a suitable volume of methanol in a round-bottom flask.
-
Add an excess of aqueous sodium hydroxide solution to the flask.
-
Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis (e.g., 2 hours), monitoring the reaction progress by a suitable analytical technique such as HPLC.
-
After cooling to room temperature, carefully neutralize the reaction mixture with hydrochloric acid solution to a pH of approximately 7.
-
The product, this compound, may precipitate upon neutralization. If so, collect the solid by filtration. If not, the product can be extracted with a suitable organic solvent after removal of methanol under reduced pressure.
-
The crude product can be further purified by recrystallization from an appropriate solvent system or by preparative chromatography.
Purification
Preparative High-Performance Liquid Chromatography (HPLC) is a suitable method for obtaining high-purity this compound.
Table 3: Example Preparative HPLC Parameters for Purification
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) |
| Detection | UV at a suitable wavelength (e.g., 241 nm) |
| Flow Rate | Optimized for the specific column dimensions |
| Injection Volume | Dependent on the concentration of the crude sample and column capacity |
Analytical Characterization
A combination of analytical techniques is used to confirm the identity and purity of synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary tool for assessing the purity of this compound and for monitoring reaction progress.
Table 4: Example Analytical HPLC Method Parameters
| Parameter | Condition | Reference |
| Column | Inertsil ODS 3V C18 (250mm × 4.6mm, 5 µm) | [OMITTED] |
| Mobile Phase | Gradient elution with a mixture of buffer (0.05% v/v trifluoroacetic acid in water) and acetonitrile/methanol | [OMITTED] |
| Flow Rate | 1.0 mL/min | [OMITTED] |
| Detection | UV at 241 nm | [OMITTED] |
| Column Temperature | 45.0 °C | [OMITTED] |
| Injection Volume | 10 µL | [OMITTED] |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound.
Expected Mass: The protonated molecule [M+H]⁺ is expected at an m/z of approximately 443.25.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound and confirm the conversion of the amide to a carboxylic acid. Key expected changes from the spectrum of vilazodone would include the disappearance of the amide protons and a downfield shift of the carbon signal of the carbonyl group.
Specific spectral data for this compound should be acquired on the purified compound and compared to the parent drug for full structural confirmation.
Conclusion
This compound is the principal metabolite of vilazodone, formed primarily through hepatic metabolism. While generally considered pharmacologically inactive, a thorough understanding of its properties is essential for a complete drug development profile. This guide provides a foundational overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization to aid researchers and scientists in their ongoing work with vilazodone and its metabolites. Further experimental investigation into the pharmacological activity and a more detailed toxicological assessment of this compound would be beneficial for a complete risk-benefit analysis of the parent drug.
References
- 1. veeprho.com [veeprho.com]
- 2. Pharmacokinetics and Safety of Vilazodone in Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Details of the Metabolic Reaction (MR) | INTEDE [intede.idrblab.net]
- 6. globalresearchonline.net [globalresearchonline.net]
Vilazodone Carboxylic Acid: A Technical Guide to its Metabolic and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vilazodone, an antidepressant agent, undergoes metabolic transformation in vivo to form its major metabolite, vilazodone carboxylic acid (M10). This document provides a comprehensive technical overview of the formation of this compound from its parent drug, vilazodone. It details the metabolic pathway responsible for this conversion, supported by in vitro experimental data. Additionally, this guide outlines a plausible synthetic route for the preparation of this compound, a critical reference standard for metabolic and pharmacokinetic studies. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of vilazodone and related compounds.
Introduction
Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist approved for the treatment of major depressive disorder. Understanding the metabolic fate of vilazodone is crucial for a complete characterization of its pharmacokinetic and pharmacodynamic profile. The primary metabolic route involves the hydrolysis of the C2-carboxamide group on the benzofuran ring, leading to the formation of this compound, also known as metabolite M10. This metabolite is a major species observed in urine and a minor component in plasma.
This guide will first explore the biological pathway of this transformation, focusing on the enzymatic processes involved. Subsequently, a detailed synthetic pathway for this compound will be presented, providing researchers with the necessary information to produce this key metabolite for analytical and research purposes.
Metabolic Pathway: From Vilazodone to this compound
The conversion of vilazodone to this compound is a metabolic process primarily occurring in the liver. In vitro studies utilizing human and rat liver microsomes have been instrumental in elucidating this pathway.
Enzymatic Conversion
The hydrolysis of the amide bond in vilazodone is catalyzed by hepatic enzymes. While the specific enzymes have not been definitively identified in all literature, the conversion is understood to be a hydrolytic process. It is suggested that carboxylesterases may play a significant role in this metabolic step, alongside potential minor contributions from cytochrome P450 (CYP) enzymes, which are primarily responsible for other oxidative metabolic pathways of vilazodone.[1][2]
The overall metabolic reaction can be visualized as follows:
Caption: Metabolic conversion of Vilazodone to its carboxylic acid metabolite.
Experimental Protocol: In Vitro Metabolism using Liver Microsomes
The following protocol provides a general framework for studying the metabolism of vilazodone to its carboxylic acid derivative in vitro.
Objective: To demonstrate the conversion of vilazodone to this compound using human liver microsomes.
Materials:
-
Vilazodone
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (or other suitable organic solvent for quenching)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Thawing: Thaw the human liver microsomes on ice.
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and the liver microsomes.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiation of Reaction: Add vilazodone (dissolved in a minimal amount of a suitable solvent like DMSO, ensuring the final solvent concentration is low, typically <1%) to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will precipitate the proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant and analyze it using a validated LC-MS/MS method to identify and quantify vilazodone and this compound.
Table 1: In Vitro Metabolism Experimental Parameters
| Parameter | Recommended Value/Condition |
| Substrate (Vilazodone) Conc. | 1-10 µM |
| Microsomal Protein Conc. | 0.5-1.0 mg/mL |
| Incubation Temperature | 37°C |
| Incubation Time | 0-60 minutes |
| pH | 7.4 |
| Cofactor | NADPH regenerating system |
Chemical Synthesis of this compound
A direct laboratory synthesis of this compound from vilazodone via hydrolysis of the robust carboxamide group can be challenging. A more feasible approach involves the synthesis from a precursor, specifically the corresponding ethyl ester, followed by hydrolysis. This method is often employed for the preparation of the analytical reference standard.
Synthetic Pathway Overview
The synthesis of this compound can be achieved from a key intermediate, ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate. This intermediate can be synthesized and then hydrolyzed to yield the final carboxylic acid product.
Caption: Synthetic route to this compound via ester hydrolysis.
Experimental Protocol: Synthesis of this compound from its Ethyl Ester
The following protocol outlines the hydrolysis of ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate to yield this compound.
Objective: To synthesize this compound by hydrolysis of its ethyl ester precursor.
Materials:
-
Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl) for acidification
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the ethyl ester precursor in a mixture of ethanol and water.
-
Saponification: Add a solution of sodium hydroxide or potassium hydroxide to the reaction mixture.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with dilute hydrochloric acid. This will precipitate the this compound.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system to obtain the final product with high purity.
Table 2: Reaction Conditions for the Synthesis of this compound
| Parameter | Condition |
| Starting Material | Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate |
| Reagent | Sodium Hydroxide or Potassium Hydroxide |
| Solvent | Ethanol/Water mixture |
| Temperature | Reflux |
| Work-up | Acidification with HCl |
Quantitative Data
The following table summarizes key quantitative data related to vilazodone and its carboxylic acid metabolite.
Table 3: Physicochemical and Pharmacokinetic Properties
| Property | Vilazodone | This compound |
| Molecular Formula | C₂₆H₂₇N₅O₂ | C₂₆H₂₆N₄O₃ |
| Molecular Weight | 441.53 g/mol | 442.51 g/mol |
| CAS Number | 163521-12-8 | 163521-19-5 |
| Metabolic Pathway | Hydrolysis of carboxamide | - |
| Primary Metabolizing Enzymes | Carboxylesterases (putative) | Not applicable |
Conclusion
This technical guide has detailed the metabolic conversion of vilazodone to its major metabolite, this compound, and has provided a practical synthetic route for its preparation. The in vitro metabolism protocol using liver microsomes offers a reliable method for studying this biotransformation, while the chemical synthesis via ester hydrolysis provides a means to obtain the metabolite for use as a reference standard. This information is essential for researchers in pharmacology, medicinal chemistry, and drug metabolism for the continued investigation and development of vilazodone and related therapeutic agents. Further studies are warranted to definitively identify the specific carboxylesterase isozymes involved in the metabolic hydrolysis of vilazodone.
References
CAS number 163521-19-5 Vilazodone carboxylic acid properties
An In-depth Technical Guide to Vilazodone Carboxylic Acid (CAS 163521-19-5)
Introduction
This compound (CAS: 163521-19-5), also known as Vilazodone metabolite M10, is a primary metabolic product of the antidepressant drug Vilazodone.[1][2] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, used for the treatment of major depressive disorder.[3][4] Understanding the properties of its metabolites is crucial for comprehensive pharmacological and toxicological profiling. This compound is a major metabolite observed in urine and a minor metabolite in plasma.[5][6] It also serves as a key intermediate in certain synthetic routes of Vilazodone.[2] This document provides a detailed overview of the physicochemical properties, metabolic pathway, and analytical methodologies related to this compound.
Physicochemical Properties
The fundamental chemical and physical properties of this compound are summarized below. This data is essential for researchers working on its synthesis, purification, and analytical detection.
| Property | Value | Reference(s) |
| CAS Number | 163521-19-5 | [2][7] |
| Molecular Formula | C₂₆H₂₆N₄O₃ | [2][8][9] |
| Molecular Weight | 442.51 g/mol | [2][5][8][9] |
| IUPAC Name | 5-[4-[4-(5-Cyano-1H-indol-3-yl)butyl]-1-piperazinyl]-2-benzofurancarboxylic acid | [8] |
| Appearance | Pale Yellow to Pale Beige Solid | [2] |
| Melting Point | 189-192 °C | [2] |
| Boiling Point | 717.9 ± 60.0 °C (Predicted) | [2] |
| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [2] |
| pKa | 15.98 ± 0.30 (Predicted) | [2] |
| Solubility | DMSO (Slightly, Heated) | [2] |
| Stability | Hygroscopic | [2] |
Pharmacology and Metabolism
The pharmacological activity of Vilazodone is primarily attributed to the parent drug.[10] Vilazodone undergoes extensive hepatic metabolism through two main routes: cytochrome P450 (CYP) pathways and a non-CYP pathway, likely involving carboxylesterase.[11][12] The CYP system, predominantly CYP3A4 with minor involvement of CYP2C19 and CYP2D6, produces various hydroxylated and dealkylated metabolites.[10][13][14] The formation of this compound (M10) is attributed to the non-CYP pathway, where the carboxamide group of the parent Vilazodone is hydrolyzed. This metabolite is the most abundant found in urine.[1]
Experimental Protocols
Identification of Metabolites by UHPLC/QTOF-MS
The identification and characterization of this compound and other metabolites in biological matrices can be performed using high-resolution mass spectrometry. The following protocol is based on methodologies described for Vilazodone metabolite analysis.[5]
1. Sample Preparation (Microsomes):
-
Prepare an incubation mixture containing Vilazodone (10 µM), liver microsomes (e.g., rat or human, 0.5 mg/mL), and a NADPH-generating system in a phosphate buffer (pH 7.4).
-
Incubate the mixture at 37°C for 60 minutes.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to precipitate proteins.
-
Collect the supernatant for analysis.
2. Chromatographic Separation (UHPLC):
-
Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Start with a low percentage of B, gradually increase to elute compounds of increasing hydrophobicity, followed by a column wash and re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Detection (QTOF-MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Data Acquisition: Acquire data in full scan mode over a mass range of m/z 50–1000.
-
MS/MS Analysis: Perform targeted MS/MS experiments on potential metabolite masses detected in the full scan. Use collision-induced dissociation (CID) to generate fragment ions.
-
Metabolite Identification: Identify this compound by its accurate mass (m/z for [M+H]⁺) and compare its fragmentation pattern with that of the parent drug. The hydrolysis of the amide to a carboxylic acid results in a predictable mass shift.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-1-piperazinyl]-2-Benzofurancarboxylic acid | 163521-19-5 [chemicalbook.com]
- 3. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vilazodone - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cenmed.com [cenmed.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. veeprho.com [veeprho.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avancepsychiatry.com [avancepsychiatry.com]
- 13. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 14. Vilazodone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
The In Vivo Transformation of Vilazodone to its Carboxylic Acid Metabolite: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the in vivo metabolism of vilazodone, with a specific focus on its biotransformation to the main carboxylic acid metabolite, M10. The following sections detail the metabolic pathways, quantitative pharmacokinetic data, and the experimental methodologies employed in the study of this process.
Vilazodone, an antidepressant agent, undergoes extensive metabolism in the body, primarily facilitated by cytochrome P450 (CYP) enzymes and carboxylesterases. The formation of the M10 metabolite is a significant pathway in the clearance of vilazodone.
Metabolic Pathways of Vilazodone
Vilazodone is metabolized through two primary routes: CYP-mediated oxidation and carboxylesterase-mediated hydrolysis. The FDA has indicated that approximately 60% of vilazodone's metabolism occurs via CYP pathways, with the remaining 40% attributed to carboxylesterase activity, leading to the formation of the M10 metabolite[1].
CYP3A4 is the major cytochrome P450 isoenzyme involved in the oxidative metabolism of vilazodone, with minor contributions from CYP2C19 and CYP2D6[2][3]. These pathways lead to various hydroxylated and dealkylated metabolites.
The non-CYP pathway involves the hydrolysis of the amide bond in the vilazodone molecule, catalyzed by carboxylesterases, to form the inactive M10 carboxylic acid metabolite[1][4]. While the specific human carboxylesterase isozyme has not been definitively identified in the reviewed literature, based on the substrate specificities of hCE1 (typically hydrolyzing substrates with small alcohol and large acyl groups) and hCE2 (preferring substrates with large alcohol and small acyl groups), and the structure of vilazodone, further investigation is warranted to pinpoint the specific enzyme responsible[5][6][7].
The M10 metabolite is a major metabolite found in human urine and feces, and a minor metabolite in plasma[1][8]. Other notable metabolites include M17, which is the butyric acid of the indole fragment from the N-dealkylation of vilazodone[4].
Quantitative Data
The following tables summarize the available quantitative data on the pharmacokinetics of vilazodone and its M10 metabolite. Table 1 presents data from a study in rats, while Table 2 details the distribution of vilazodone and its metabolites in humans from a mass balance study.
Table 1: Pharmacokinetic Parameters of Vilazodone and M10 Metabolite in Rats
| Parameter | Vilazodone | M10 Metabolite |
| Cmax (ng/mL) | 69.37 ± 21.33 | 26.19 ± 5.90 |
| Tmax (h) | 3.00 ± 0.82 | 3.00 ± 0.82 |
| t1/2 (h) | 4.32 ± 0.23 | 5.99 ± 1.71 |
| CLz/F (L/h) | 7.61 ± 1.90 | 15.73 ± 1.45 |
| Data from a study in rats following a 4 mg/kg oral dose of vilazodone. |
Table 2: Relative Abundance of Vilazodone and its Metabolites in Humans (% of Total Radioactivity)
| Analyte | Plasma (10-24h) | Urine (0-96h) | Feces |
| Vilazodone (M16) | ~50% | > M10 | Second most prevalent (approx. half of M10) |
| M10 | < M17 | Most prevalent | Most prevalent |
| M17 | > M10 | - | - |
| M11 | < M10 | Least prevalent | - |
| Data from a human mass balance study following a single oral dose of [14C]-vilazodone.[1] |
Experimental Protocols
The following outlines a representative experimental protocol for an in vivo human pharmacokinetic study of vilazodone, based on methodologies described in the literature[9].
1. Study Design and Population:
-
A single-dose, open-label study in healthy adult volunteers.
-
Subjects are required to provide informed consent.
-
Exclusion criteria include a history of significant medical conditions, use of other medications, and allergies to vilazodone or its components.
2. Drug Administration:
-
A single oral dose of a vilazodone tablet (e.g., 40 mg) is administered to subjects.
-
The drug is typically administered with food to increase bioavailability[2].
3. Sample Collection:
-
Blood samples are collected into heparinized tubes at predose (0 h) and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 5, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
For a mass balance study, urine and feces are collected at specified intervals post-dose[1].
4. Sample Preparation and Analysis:
-
Plasma Sample Preparation: A liquid-liquid extraction or protein precipitation method is employed. For example, to a plasma sample, an internal standard is added, followed by a precipitation agent (e.g., acetonitrile). The sample is vortexed and centrifuged, and the supernatant is collected for analysis.
-
Analytical Method: Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a common method for the simultaneous quantification of vilazodone and its metabolites.
-
Chromatographic Separation: A C18 column is typically used with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for vilazodone and the M10 metabolite are monitored.
-
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t1/2, and clearance are calculated from the plasma concentration-time data using non-compartmental analysis.
Conclusion
The in vivo metabolism of vilazodone to its carboxylic acid metabolite, M10, is a significant clearance pathway mediated by carboxylesterases. This biotransformation, along with CYP-mediated oxidation, plays a crucial role in the disposition of the drug. The provided quantitative data and experimental protocols offer a detailed understanding of this metabolic process, which is essential for researchers and professionals in the field of drug development. Further studies to identify the specific carboxylesterase isozymes involved would provide a more complete picture of vilazodone's metabolism.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avancepsychiatry.com [avancepsychiatry.com]
- 4. researchgate.net [researchgate.net]
- 5. Human carboxylesterase isozymes: catalytic properties and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate specificity of carboxylesterase isozymes and their contribution to hydrolase activity in human liver and small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
Physicochemical Characterization of Vilazodone Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical characteristics of vilazodone carboxylic acid, a primary metabolite of the antidepressant drug vilazodone. This document summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and visualizes the metabolic pathway and experimental workflows.
Introduction
Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, approved for the treatment of major depressive disorder.[1] The drug undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) 3A4 and to a lesser extent by CYP2C19 and CYP2D6.[2] Non-CYP pathways, potentially involving carboxylesterases, also contribute to its biotransformation.[2] One of the main metabolites identified is this compound, designated as M10. This metabolite is found as a major component in urine and a minor component in plasma.[3][4] Understanding the physicochemical properties of this metabolite is crucial for a comprehensive assessment of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. While comprehensive experimental data for all parameters are not publicly available, this table compiles the most current information from various sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylic acid | [5][6] |
| Molecular Formula | C₂₆H₂₆N₄O₃ | [3] |
| Molecular Weight | 442.51 g/mol | [3] |
| Appearance | Solid, White to light yellow | [3] |
| Solubility | DMSO: 4 mg/mL (at 60°C with ultrasonic warming) | [3][7] |
| CAS Number | 163521-19-5 | [3] |
Metabolic Pathway
Vilazodone is metabolized to its carboxylic acid derivative through enzymatic processes in the liver. The primary enzyme responsible for this biotransformation is CYP3A4, with minor contributions from other CYP enzymes and potentially carboxylesterases.[2][8] The metabolic conversion involves oxidative deamination or dealkylation of the piperazine ring, followed by further oxidation to the carboxylic acid. The simplified metabolic pathway is illustrated in the diagram below.
Caption: Metabolic conversion of vilazodone to its carboxylic acid metabolite.
Experimental Protocols
This section provides detailed methodologies for the characterization of this compound. These protocols are based on established principles of drug metabolite analysis and can be adapted for specific laboratory settings.
Synthesis and Purification of Analytical Standard
A pure analytical standard of this compound is essential for accurate quantification and characterization. While not detailed in publicly available literature, a potential synthetic route involves the hydrolysis of the corresponding ester intermediate of vilazodone.
General Procedure:
-
Hydrolysis: The ethyl or methyl ester of this compound (an intermediate in some vilazodone syntheses) is dissolved in a suitable solvent mixture, such as ethanol/water.
-
Base Addition: An aqueous solution of a strong base (e.g., sodium hydroxide or lithium hydroxide) is added to the solution.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or with gentle heating, and the progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Acidification: Upon completion, the reaction mixture is cooled and acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Isolation and Purification: The precipitate is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetonitrile).
-
Characterization: The purity and identity of the synthesized this compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Solubility Determination
The following protocol describes a general method for determining the solubility of this compound in various solvents.
Materials:
-
This compound analytical standard
-
Solvents: Water, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Acetonitrile, and relevant buffers (e.g., phosphate-buffered saline at pH 7.4)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC method.
-
Calculate the solubility in each solvent based on the measured concentration and the dilution factor.
pKa Determination
The acid dissociation constant (pKa) can be determined using potentiometric titration.
Materials:
-
This compound analytical standard
-
Potentiometer with a calibrated pH electrode
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
-
Deionized water
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of this compound of known concentration in a mixture of water and a co-solvent (e.g., methanol or DMSO) if solubility in pure water is low.
-
Place the solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of a burette containing the standardized titrant (NaOH solution).
-
Start stirring the solution and record the initial pH.
-
Add small, known increments of the titrant and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added to obtain a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point or by analyzing the first derivative of the titration curve to find the inflection point.
Lipophilicity (logP/logD) Determination
The partition coefficient (logP) or distribution coefficient (logD) can be determined using the shake-flask method.
Materials:
-
This compound analytical standard
-
n-Octanol (pre-saturated with the aqueous phase)
-
Aqueous buffer of a specific pH (e.g., pH 7.4, pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
HPLC system
Procedure:
-
Prepare a stock solution of this compound in either the aqueous or organic phase.
-
Add equal volumes of the n-octanol and the aqueous buffer to a centrifuge tube.
-
Add a small aliquot of the stock solution to the biphasic system.
-
Cap the tube and vortex vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and partitioning.
-
Centrifuge the tube to achieve complete phase separation.
-
Carefully sample a known volume from both the aqueous and organic phases.
-
Quantify the concentration of this compound in each phase using a validated HPLC method.
-
Calculate the logD as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Analytical Characterization by HPLC and LC-MS/MS
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 240-270 nm).
-
Injection Volume: 10-20 µL.
-
Quantification: Based on a calibration curve prepared from the analytical standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatography: Similar conditions to HPLC can be used, often with ultra-high-performance liquid chromatography (UHPLC) for faster analysis times.
-
Ionization: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing the analytical standard. For vilazodone, a transition of m/z 442.2 -> 155.2 has been reported.[4]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of this compound.
Caption: General workflow for the physicochemical characterization of a drug metabolite.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While some key experimental data are not yet publicly available, the provided protocols offer a robust framework for researchers to conduct a thorough characterization of this important metabolite. A comprehensive understanding of these properties is indispensable for advancing the knowledge of vilazodone's overall pharmacological profile.
References
- 1. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. UPLC-MS-MS Method for the Determination of Vilazodone in Human Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Vilazodone Carboxylic Acid Impurity: A Technical Guide to its Formation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the formation mechanisms of the vilazodone carboxylic acid impurity, a critical aspect in the chemistry, manufacturing, and control (CMC) of vilazodone. Understanding the origins of this impurity is paramount for developing robust synthetic processes and ensuring the stability and safety of the final drug product.
Introduction to Vilazodone and its Carboxylic Acid Impurity
Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist used for the treatment of major depressive disorder. The this compound, chemically named 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid, is a known process-related impurity and a primary degradation product of vilazodone.[1] Its presence in the final drug substance is strictly controlled by regulatory agencies.
This guide will explore the two primary pathways for the formation of this impurity: as a byproduct or unreacted intermediate during the synthesis of vilazodone, and as a degradant formed through the hydrolysis of the parent drug molecule.
Formation as a Process-Related Impurity
The this compound can be present in the final active pharmaceutical ingredient (API) as a result of the synthetic route employed. Several synthetic strategies for vilazodone have been reported, and in some of these, the carboxylic acid is a key intermediate.[2]
One common synthetic approach involves the coupling of two key intermediates: a substituted indole derivative and a piperazinyl benzofuran moiety. The latter can be introduced as a benzofuran-2-carboxylic acid derivative, which is then converted to the corresponding carboxamide in the final steps of the synthesis.
If the amidation reaction is incomplete, or if the carboxylic acid intermediate is carried over through the purification steps, it will be present as an impurity in the final vilazodone product.
Formation as a Degradation Product: Hydrolysis
Vilazodone is susceptible to degradation under hydrolytic conditions, particularly in acidic and basic media. The primary degradation pathway is the hydrolysis of the 2-benzofurancarboxamide moiety to the corresponding carboxylic acid.
Forced degradation studies have demonstrated that vilazodone degrades significantly under both acidic and basic stress conditions, leading to the formation of the this compound impurity.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of the primary amide of vilazodone proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule on the carbonyl carbon forms a tetrahedral intermediate. This is followed by proton transfer and the elimination of ammonia to yield the carboxylic acid.
Base-Catalyzed Hydrolysis
In the presence of a base, the hydrolysis of the amide is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is the rate-determining step. The tetrahedral intermediate then collapses, with the expulsion of the amide anion, which is a poor leaving group. The reaction is driven forward by the subsequent deprotonation of the newly formed carboxylic acid by the strongly basic amide anion, forming a carboxylate salt and ammonia. Acidic workup then yields the this compound.
Quantitative Data from Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. The following table summarizes the quantitative data from a representative forced degradation study on vilazodone hydrochloride.
| Stress Condition | Reagent | Time (hours) | Temperature (°C) | Degradation (%) | Reference |
| Acid Hydrolysis | 1 N HCl | 4 | Reflux | 4.6 | [3] |
| Base Hydrolysis | 1 N NaOH | 2 | Reflux | 6.2 | [3] |
| Oxidative | 10% H₂O₂ | 2 | Reflux | 7.8 | [3] |
Note: The percentage of degradation represents the total degradation of vilazodone, of which the carboxylic acid impurity is a major component under hydrolytic stress.
Experimental Protocols
The following are representative experimental protocols for conducting forced degradation studies on vilazodone to induce the formation of the carboxylic acid impurity.
Acid Hydrolysis
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of vilazodone hydrochloride in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Stress Condition: To a specific volume of the stock solution, add an equal volume of 1 N hydrochloric acid.
-
Heating: Reflux the solution in a water bath maintained at 80°C for a specified period (e.g., 20 minutes to 4 hours).[3][4]
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 1 N sodium hydroxide.
-
Analysis: Dilute the resulting solution with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.
Base Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of vilazodone hydrochloride as described in the acid hydrolysis protocol.
-
Stress Condition: To a specific volume of the stock solution, add an equal volume of 1 N sodium hydroxide.
-
Heating: Reflux the solution in a water bath maintained at 80°C for a specified period (e.g., 20 minutes to 2 hours).
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 1 N hydrochloric acid.
-
Analysis: Dilute the resulting solution with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.
Conclusion
The formation of the this compound impurity is a critical quality attribute that needs to be carefully controlled during the manufacturing and storage of vilazodone. This impurity can arise from two main pathways: as a process-related impurity from the synthetic route and as a degradation product from the hydrolysis of the vilazodone molecule. A thorough understanding of these formation mechanisms, supported by robust analytical methods for detection and quantification, is essential for ensuring the quality, safety, and efficacy of vilazodone. The information presented in this guide provides a solid foundation for researchers, scientists, and drug development professionals to address the challenges associated with this impurity.
References
- 1. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2014178013A1 - Vilazodone impurities, process for their preparation, and their use as reference standards - Google Patents [patents.google.com]
- 4. Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Vilazodone's Carboxylic Acid Metabolite: A Pharmacological Assessment
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist, undergoes extensive metabolism in humans, leading to the formation of several metabolites. This technical guide provides an in-depth analysis of the pharmacological activity of its major carboxylic acid metabolite, designated as M10. Based on a comprehensive review of publicly available data, including U.S. Food and Drug Administration (FDA) pharmacology reviews, it is concluded that the vilazodone carboxylic acid metabolite (M10) possesses negligible serotonergic activity and therefore does not significantly contribute to the overall pharmacological and clinical effects of the parent drug. This paper summarizes the available quantitative and qualitative data, details the experimental protocols for relevant pharmacological assays, and provides visual representations of the metabolic pathways and experimental workflows.
Introduction
Vilazodone is an antidepressant approved for the treatment of major depressive disorder (MDD). Its therapeutic effect is attributed to a dual mechanism of action: potent inhibition of the serotonin transporter (SERT) and partial agonism at the 5-HT1A receptor.[1][2][3] Like most pharmaceuticals, vilazodone is subject to extensive metabolism, primarily mediated by cytochrome P450 (CYP) 3A4, with minor contributions from CYP2C19 and CYP2D6, as well as non-CYP pathways, possibly involving carboxylesterases.[1][4] This metabolic activity results in the formation of various metabolites, with the two most prominent in humans being a carboxylic acid derivative (M10) and a butyric acid derivative of the N-dealkylation product (M17).[5][6]
Understanding the pharmacological profile of these metabolites is crucial for a complete assessment of the drug's safety and efficacy. This whitepaper focuses specifically on the this compound metabolite (M10), providing a detailed examination of its pharmacological activity at the key targets of vilazodone: the serotonin transporter and the 5-HT1A receptor.
Metabolic Pathway of Vilazodone
Vilazodone is extensively metabolized, with only a small fraction of the administered dose excreted as the unchanged parent drug.[1] The metabolic cascade involves several enzymatic reactions, including oxidation and dealkylation. The formation of the carboxylic acid metabolite (M10) is a significant pathway in the biotransformation of vilazodone.[6]
Figure 1: Simplified metabolic pathway of vilazodone.
Pharmacological Activity of this compound Metabolite (M10)
A thorough review of the FDA's pharmacology review documents for vilazodone's New Drug Application (NDA 022567) indicates that the major metabolites, including M10, are not considered to possess significant pharmacological activity.[5][7]
Quantitative Data Summary
For comparative purposes, the binding affinities of the parent drug, vilazodone, for its primary targets are presented in the table below.
| Compound | Target | Assay Type | Ki (nM) | Reference |
| Vilazodone | Human Serotonin Transporter (SERT) | Radioligand Binding | 0.2 | [8] |
| Vilazodone | Human 5-HT1A Receptor | Radioligand Binding | 0.2 | [2] |
Table 1: Binding Affinities of Vilazodone at Primary Pharmacological Targets.
Based on the information from the FDA review, the estimated Ki values for the M10 metabolite at both the serotonin transporter and the 5-HT1A receptor would be substantially greater than 200 nM (i.e., >1000-fold higher than vilazodone), indicating a lack of significant binding affinity.
Qualitative Assessment
Experimental Protocols
The characterization of the pharmacological activity of a compound like the this compound metabolite involves a series of in vitro assays. The following are detailed methodologies for the key experiments that would be conducted to determine binding affinity and functional activity at the serotonin transporter and the 5-HT1A receptor.
Radioligand Binding Assay for Serotonin Transporter (SERT)
This assay is designed to determine the binding affinity (Ki) of a test compound for the serotonin transporter.
Figure 2: Workflow for SERT radioligand binding assay.
-
Objective: To determine the in vitro binding affinity of the this compound metabolite for the human serotonin transporter (hSERT).
-
Materials:
-
Cell membranes from a stable cell line expressing hSERT (e.g., HEK293 cells).
-
Radioligand: [3H]Citalopram (a high-affinity ligand for SERT).
-
Test compound: this compound metabolite.
-
Reference compound: Vilazodone or a known SSRI (e.g., paroxetine).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash buffer: Ice-cold assay buffer.
-
96-well microplates.
-
Glass fiber filters (pre-treated with polyethyleneimine).
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [3H]citalopram, and varying concentrations of the this compound metabolite or reference compound.
-
Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of a non-labeled SERT inhibitor). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Radioligand Binding Assay for 5-HT1A Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
-
Objective: To determine the in vitro binding affinity of the this compound metabolite for the human 5-HT1A receptor.
-
Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT1A receptor (e.g., CHO or HeLa cells).
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A receptor agonist).
-
Test compound: this compound metabolite.
-
Reference compound: Vilazodone or a known 5-HT1A ligand (e.g., 8-OH-DPAT).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Wash buffer: Ice-cold assay buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
-
-
Procedure: The procedure is analogous to the SERT binding assay, with the substitution of 5-HT1A receptor-expressing membranes and the appropriate radioligand.
Functional Assay for Serotonin Transporter (SERT) - [3H]Serotonin Uptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of serotonin by the serotonin transporter.
Figure 3: Workflow for SERT functional uptake assay.
-
Objective: To determine the in vitro functional potency of the this compound metabolite to inhibit serotonin uptake via hSERT.
-
Materials:
-
A stable cell line expressing hSERT.
-
[3H]Serotonin.
-
Test compound: this compound metabolite.
-
Reference compound: Vilazodone or a known SSRI.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
96-well cell culture plates.
-
Liquid scintillation counter and scintillation fluid.
-
-
Procedure:
-
Cell Plating: Plate the hSERT-expressing cells in 96-well plates and allow them to adhere.
-
Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the this compound metabolite or reference compound in uptake buffer.
-
Uptake Initiation: Add a fixed concentration of [3H]serotonin to each well to initiate the uptake process. Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Termination: Rapidly terminate the uptake by washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis and Quantification: Lyse the cells and measure the amount of intracellular [3H]serotonin using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific serotonin uptake (IC50).
-
Conclusion
The available evidence from regulatory documents strongly indicates that the this compound metabolite (M10) does not possess significant pharmacological activity at the primary targets of vilazodone, the serotonin transporter and the 5-HT1A receptor. While direct quantitative binding and functional data are not publicly available, the semi-quantitative assessment by the FDA suggests that its activity is negligible (less than 0.1% of the parent compound). Therefore, it is reasonable to conclude that the therapeutic and adverse effects of vilazodone are attributable to the parent drug and not its carboxylic acid metabolite. This information is critical for researchers and drug development professionals in understanding the complete pharmacological profile of vilazodone and for guiding future research in the development of novel serotonergic agents.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Vilazodone: A 5‐HT1A Receptor Agonist/Serotonin Transporter Inhibitor for the Treatment of Affective Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Vilazodone, Serotonin, and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Vilazodone for Major Depression in Adults: Pharmacological Profile and an Updated Review for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Vilazodone Carboxylic Acid: A Potential Urinary Biomarker for Therapeutic Drug Monitoring and Adherence Assessment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Vilazodone, an antidepressant approved for the treatment of major depressive disorder, undergoes extensive metabolism in the body, resulting in various metabolites. Among these, vilazodone carboxylic acid (also referred to as M10 or M11 in literature) has been identified as a major metabolite excreted in urine.[1][2] This technical guide provides a comprehensive overview of this compound as a potential urinary biomarker. It summarizes its pharmacokinetic profile, presents available quantitative data, and outlines a detailed, best-practice experimental protocol for its quantification in human urine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of vilazodone and the development of new analytical methodologies for therapeutic drug monitoring and adherence assessment.
Introduction
Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor.[3][4] The parent drug is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, with minor contributions from CYP2C19 and CYP2D6.[4][5] Consequently, only a small fraction of the administered dose is excreted as unchanged vilazodone in the urine (approximately 1%).[5][6] The majority of the drug is eliminated in the form of its metabolites. This compound has been consistently identified as a significant metabolite found in urine, making it a promising candidate as a biomarker for assessing drug exposure and patient adherence to therapy.[1][2]
Pharmacokinetics and Metabolism
Vilazodone is well-absorbed after oral administration, with its bioavailability significantly increased when taken with food.[3] It has a terminal half-life of approximately 25 hours.[3][5] The metabolic pathways of vilazodone are complex and include hydroxylation, oxidative deamination, dealkylation, and glucuronidation.[7] The formation of this compound is a key metabolic step.
Metabolic Pathway of Vilazodone to Carboxylic Acid
The transformation of vilazodone to its carboxylic acid metabolite involves enzymatic oxidation. This process is primarily mediated by hepatic enzymes. The resulting carboxylic acid is more polar than the parent compound, facilitating its renal excretion.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilazodone for Major Depression in Adults: Pharmacological Profile and an Updated Review for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Identification and characterization of vilazodone metabolites in rats and microsomes by ultrahigh-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Fate of Vilazodone in Rats: A Technical Guide to Discovery and Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and identification of vilazodone metabolites in rats. Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and 5-HT1A receptor partial agonist, undergoes extensive metabolism, and understanding its metabolic pathways is crucial for preclinical safety and efficacy assessments. This document details the experimental protocols used for metabolite profiling and presents the key quantitative findings in a structured format.
Executive Summary
Studies in Sprague-Dawley rats have revealed that vilazodone is extensively metabolized into at least 12 distinct metabolites (M1-M12).[1][2][3] These metabolites are primarily formed through a variety of biotransformation reactions, including hydroxylation, dihydroxylation, glucuronidation, oxidative deamination, dealkylation, dehydrogenation, and dioxidation.[1][2][3] The primary enzyme responsible for vilazodone metabolism is cytochrome P450 3A4 (CYP3A4), with minor contributions from CYP2C19 and CYP2D6.[1][2] Metabolites have been identified in urine, feces, and plasma, with the majority being excreted in the urine.[1][2][3] This guide summarizes the key findings from in vivo and in vitro studies and provides detailed methodologies for the identification and characterization of these metabolites.
Quantitative Data Summary
The following tables summarize the available quantitative and semi-quantitative data on vilazodone and its metabolites in rats.
Table 1: Pharmacokinetic Parameters of Vilazodone and Metabolite M10 in Rat Plasma [4]
| Analyte | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | CLz/F (L/h) |
| Vilazodone | 69.37 ± 21.33 | 3.00 ± 0.82 | 4.32 ± 0.23 | 7.61 ± 1.90 |
| M10 | 26.19 ± 5.90 | 3.00 ± 0.82 | 5.99 ± 1.71 | 15.73 ± 1.45 |
Data are presented as mean ± standard deviation following a single oral administration of 4 mg/kg vilazodone.
Table 2: Semi-Quantitative Distribution of Major Vilazodone Metabolites in Rats [1][2][3]
| Metabolite | Biological Matrix | Relative Abundance |
| M11 | Urine | High |
| M6 | Feces | High |
| M8 | Plasma | High |
Based on a semi-quantitative study using percentage counts. Specific percentages are not publicly available.
Table 3: Identified Vilazodone Metabolites and Their Biotransformation Pathways [1][2][3]
| Metabolite | Proposed Biotransformation |
| M1 - M12 | Hydroxylation |
| Dihydroxylation | |
| Glucuronidation | |
| Oxidative deamination | |
| Dealkylation | |
| Dehydrogenation | |
| Dioxidation |
A detailed structural elucidation for each of the 12 metabolites is not fully available in the public domain.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments for the discovery and identification of vilazodone metabolites in rats.
In Vivo Studies in Sprague-Dawley Rats
-
Animal Model: Male Sprague-Dawley or Wistar rats were used for in vivo studies.[1]
-
Drug Administration: Vilazodone was administered orally to the rats.[1]
-
Sample Collection: Blood, urine, and feces samples were collected at various time intervals, typically from 0 to 48 hours post-administration.[1][2][3]
-
Sample Preparation: A common approach for sample preparation involved protein precipitation followed by solid-phase extraction (SPE) to isolate the metabolites from the biological matrices.[1][2][3]
In Vitro Metabolism Studies
-
System: In vitro metabolism was investigated using rat liver microsomes (RLM).[1][2][3]
-
Incubation: Vilazodone was incubated with RLM in the presence of necessary cofactors, such as NADPH, to initiate metabolic reactions.
-
Sample Preparation: The in vitro samples were also subjected to protein precipitation to stop the enzymatic reactions and prepare the samples for analysis.[1]
Analytical Methodology: UPLC/Q-TOF/MS/MS
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled with a quadrupole time-of-flight (Q-TOF) tandem mass spectrometer (MS/MS) was the primary analytical platform.[1][2][3]
-
Metabolite Identification: The identification and structural characterization of the metabolites were achieved using LC/ESI-MS/MS (Liquid Chromatography/Electrospray Ionization-Tandem Mass Spectrometry).[1][2][3] This technique allows for the separation of metabolites by chromatography followed by their detection and fragmentation in the mass spectrometer to elucidate their structures.
Visualizations
The following diagrams illustrate the metabolic pathways of vilazodone and the general experimental workflow for metabolite identification.
Caption: Metabolic pathways of vilazodone in rats.
Caption: Experimental workflow for vilazodone metabolite identification.
Conclusion
The metabolic profiling of vilazodone in rats has led to the identification of 12 metabolites formed through a range of phase I and phase II metabolic reactions. The primary analytical technique for this purpose has been UPLC/Q-TOF/MS/MS, which has proven to be a powerful tool for the identification and structural elucidation of drug metabolites in complex biological matrices. While semi-quantitative data provides insights into the major excretory pathways, further quantitative studies would be beneficial for a complete understanding of the disposition of each metabolite. This technical guide serves as a valuable resource for researchers and professionals in the field of drug metabolism and pharmacokinetics, providing a detailed overview of the current knowledge on the metabolic fate of vilazodone in a key preclinical species.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Electrochemical simulation of psychotropic drug metabolism compared to in vivo processes using liquid chromatography and mass spectrometry [frontiersin.org]
- 3. Identification and characterization of vilazodone metabolites in rats and microsomes by ultrahigh-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative investigation of drug-drug interaction between bergenin and vilazodone in rats through UPLC-MS/MS assay - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive literature review of vilazodone analytical methods
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies reported for the quantification of vilazodone in active pharmaceutical ingredients (API), pharmaceutical formulations, and biological matrices. The methods discussed herein include High-Performance Liquid Chromatography (HPLC), Ultra-Violet (UV) Spectroscopy, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), with a focus on their experimental protocols and validation parameters.
High-Performance Liquid Chromatography (HPLC)
HPLC stands out as the most widely employed technique for the analysis of vilazodone, owing to its high resolution, sensitivity, and specificity. Numerous reversed-phase HPLC (RP-HPLC) methods have been developed and validated for routine quality control and stability testing of vilazodone.
Experimental Protocols
Several stability-indicating HPLC methods have been established to separate vilazodone from its degradation products. A common approach involves the use of a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate or ammonium formate).
Method 1: Stability-Indicating HPLC Method [1][2][3]
-
Stationary Phase: ZORBAX SB C18 column (15 cm x 4.6 mm, 5 µm).[1][2][3]
-
Mobile Phase: A mixture of methanol and 0.05 M potassium dihydrogen phosphate (KH2PO4) in a 55:45 v/v ratio.[1][2][3]
-
Detection: UV detection at 235 nm.[2]
-
Sample Preparation (Assay): Accurately weigh and transfer about 10 mg of Vilazodone standard into a 10 mL volumetric flask. Add approximately 2 mL of the diluent, sonicate to dissolve, and then dilute to the mark. Pipette 1.0 mL of this solution and further dilute to 10 mL.[1][2]
Method 2: RP-HPLC for Pharmaceutical Formulations [4][5]
-
Stationary Phase: C18 column.
-
Mobile Phase: A mixture of 0.1M Ammonium formate and Methanol in a 20:80 v/v ratio.[4][5]
-
Sample Preparation: Prepare a stock solution of vilazodone hydrochloride and dilute with the mobile phase to achieve the desired concentration. For instance, a 1 mg/mL stock solution can be prepared and subsequently diluted for linearity studies.[4]
Forced Degradation Studies:
To establish the stability-indicating nature of these methods, vilazodone is subjected to various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic degradation.[1][2][4][6] For example, acid degradation can be performed by treating a drug solution with 1 N hydrochloric acid and refluxing at 80°C for 20 minutes.[4] The resulting solutions are then analyzed to ensure that the degradation products are well-resolved from the parent drug peak.
Quantitative Data Summary
| Method Type | Stationary Phase | Mobile Phase | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Correlation Coefficient (R²) | Reference |
| Stability-Indicating HPLC | ZORBAX SB C18 | Methanol: 0.05 M KH2PO4 (55:45 v/v) | Not Specified | Not Specified | Not Specified | Not Specified | [1][2][3] |
| RP-HPLC | C18 | 0.1M Ammonium formate: Methanol (20:80 v/v) | 0.1 - 120 | 0.028153 | 0.0853 | 0.9994 | [4] |
| Stability-Indicating HPLC | Not Specified | Not Specified | 25 - 75 | 4.78 | 14.48 | 0.996 | [6] |
| RP-HPLC | Xterra C8 (4.6x150 mm, 3.5 µm) | Methanol: 10mM KH2PO4 (20:80, pH 3.5) | 2 - 12 | Not Specified | Not Specified | 0.9996 | [7] |
HPLC Experimental Workflow
Caption: General workflow for the analysis of vilazodone using HPLC.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the quantification of vilazodone in bulk and pharmaceutical dosage forms.[8][9]
Experimental Protocols
The fundamental principle of this method involves measuring the absorbance of a vilazodone solution at its wavelength of maximum absorbance (λmax).
Method 1: UV Spectrophotometry in Distilled Water [8]
-
Solvent: Distilled water.[8]
-
λmax: 240 nm.[8]
-
Sample Preparation: A stock solution of vilazodone hydrochloride is prepared in 30% ethanol.[8] This is then further diluted with distilled water to obtain working solutions within the linearity range.[8] For tablet analysis, a powder equivalent to 10 mg of vilazodone is dissolved in 30% ethanol, sonicated, filtered, and then diluted.[8]
Method 2: UV Spectrophotometry in Methanol [9]
-
Solvent: Methanol.[9]
-
λmax: 241 nm.[9]
-
Sample Preparation: A standard stock solution of vilazodone (1000 µg/mL) is prepared in methanol and subsequently diluted to the desired concentrations.[9] For tablet analysis, an amount of powdered tablets equivalent to 100 mg of vilazodone is dissolved in methanol.[9]
Quantitative Data Summary
| Solvent | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Correlation Coefficient (R²) | Reference |
| Distilled Water | 240 | 2 - 10 | 0.372 | 1.126 | 0.9993 | [8] |
| Methanol | 241 | 2 - 10 | Not Specified | Not Specified | 0.999 | [9] |
| Methanol | 230 | 1 - 3 | 0.1601 | 0.1146 | > 0.999 | [10] |
| Methanol | 285 | 5 - 60 | Not Specified | Not Specified | > 0.999 | [11] |
UV Spectrophotometry Experimental Workflow
Caption: Workflow for the quantitative analysis of vilazodone by UV-Vis Spectrophotometry.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is another chromatographic technique that has been applied for the estimation of vilazodone in pharmaceutical formulations. It offers the advantage of analyzing multiple samples simultaneously.
Experimental Protocol
A sensitive HPTLC method has been developed for the quantification of vilazodone.[12][13][14]
-
Mobile Phase: A mixture of ethyl acetate, toluene, and formic acid in a 5:4:1 (v/v/v) ratio.[12][14]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 100 - 600 ng/band | [12][14] |
| LOD | 61.4 ng/band | [12][14] |
| LOQ | Not Specified | |
| Correlation Coefficient (R²) | Not Specified |
HPTLC Experimental Workflow
Caption: A typical workflow for the HPTLC analysis of vilazodone.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS and UPLC-MS/MS methods are predominantly used for the bioanalysis of vilazodone in plasma, offering high sensitivity and selectivity required for pharmacokinetic studies.[15][16][17]
Experimental Protocols
These methods typically involve a sample extraction step, followed by chromatographic separation and mass spectrometric detection.
Method 1: UPLC-MS/MS in Human Plasma [16][18]
-
Sample Extraction: Liquid-liquid extraction with diethyl ether.[15][16][18]
-
Stationary Phase: Acquity UPLC BEH shield RP C18 column (1.7 µm, 2.1 × 150 mm).[16][18]
-
Mobile Phase: Isocratic elution with methanol and 0.2% formic acid (90:10, v/v).[18]
-
Detection: Triple-quadrupole tandem mass spectrometer with multiple reaction monitoring (MRM) mode.
-
Transitions: m/z 442.21 → 155.23 for vilazodone and m/z 325.14 → 109.2 for the internal standard (escitalopram).[18]
Method 2: UPLC-MS/MS with Labeled Internal Standard [19]
-
Sample Extraction: Liquid-liquid extraction.[19]
-
Stationary Phase: Betabasic C8 column (100 x 4.6 mm, 5 µm).[19]
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40 v/v).[19]
-
Flow Rate: 0.700 mL/min.[19]
-
Detection: Positive electrospray ionization with MRM.
-
Transitions: m/z 442.022 → 155.000 + 197.000 for vilazodone and m/z 450.093 → 157.000 + 205.000 for vilazodone D8 (internal standard).[19]
Quantitative Data Summary
| Matrix | Extraction Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | Liquid-Liquid Extraction | 1 - 200 | 1 | [16][18] |
| Human Plasma | Liquid-Liquid Extraction | 0.300 - 300 | 0.300 | [19] |
| Rat Plasma | Organic Solvent Extraction | 1.0 - 100 | 1.0 | [15][17] |
| Rat Plasma | Protein Precipitation | Not Specified | Not Specified | [17] |
LC-MS Bioanalytical Workflow
Caption: General workflow for the bioanalysis of vilazodone in plasma using UPLC-MS/MS.
References
- 1. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API - ProQuest [proquest.com]
- 2. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API – Oriental Journal of Chemistry [orientjchem.org]
- 3. (PDF) Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API (2021) | Yogesh Jagdish Chaudhari [scispace.com]
- 4. rjptonline.org [rjptonline.org]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. jgtps.com [jgtps.com]
- 8. ijrpb.com [ijrpb.com]
- 9. ajprjournal.com [ajprjournal.com]
- 10. itmedicalteam.pl [itmedicalteam.pl]
- 11. ukm.my [ukm.my]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. UPLC-MS-MS Method for the Determination of Vilazodone in Human Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Vilazodone Carboxylic Acid Analytical Reference Standard
These application notes provide detailed information and protocols for the use of Vilazodone Carboxylic Acid analytical reference standard. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of Vilazodone and its metabolites.
Physicochemical Properties
This compound is the major metabolite of Vilazodone observed in urine and a minor metabolite in plasma. It is formed through the extensive metabolism of Vilazodone in the liver.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₆N₄O₃ | [1] |
| Molecular Weight | 442.51 g/mol | [1] |
| CAS Number | 163521-19-5 |
Analytical Methods
The following section details the analytical methods for the quantification and characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
While a specific HPLC method for the this compound standard is not widely published, a robust method can be adapted from existing validated methods for Vilazodone. The following is a recommended starting protocol.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a phosphate buffer (pH adjusted) |
| Detection | UV at an appropriate wavelength (e.g., 240 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the quantification of this compound in biological matrices.
Table 2: LC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Transition | Precursor ion (Q1) and product ion (Q3) to be determined. For Vilazodone, a common transition is m/z 442.4 → 155.3.[2] The specific transition for the carboxylic acid metabolite should be optimized. |
| Collision Energy | To be optimized for the specific mass transition |
| LC Conditions | Similar to HPLC method, often with a gradient elution |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound analytical reference standard in a suitable solvent such as methanol or a mixture of methanol and DMSO.
-
Working Solutions: Prepare a series of working solutions by diluting the stock solution with the mobile phase to the desired concentrations for calibration curves and quality control samples.
Sample Preparation from Biological Matrices (e.g., Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 10,000 rpm for 10 minutes.
-
Extract: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the residue in 100 µL of the mobile phase.
-
Analyze: Inject the reconstituted sample into the LC-MS/MS system.
Signaling Pathway
Vilazodone, the parent drug of this compound, exerts its therapeutic effects through a dual mechanism of action: selective serotonin reuptake inhibition and partial agonism of the 5-HT1A receptor.
Caption: Vilazodone's dual mechanism of action.
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a research or clinical setting.
Caption: Workflow for quantitative analysis.
Forced Degradation
Understanding the stability of this compound is crucial. Forced degradation studies can be performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Table 3: Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105 °C for 48 hours |
| Photolytic Degradation | Exposure to UV light (254 nm) and fluorescent light |
Logical Relationship of Metabolite Analysis
The analysis of this compound is a key component in understanding the overall pharmacokinetics and metabolism of Vilazodone.
References
Application Notes and Protocols for the Laboratory Synthesis of Vilazodone Carboxylic Acid Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory synthesis of a key intermediate in the production of Vilazodone, an antidepressant medication. The focus is on the synthesis of 5-(4-(4-(5-cyanoindol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid, a crucial precursor to Vilazodone. The methodologies outlined are derived from various published synthetic routes.
Overview of Synthetic Strategies
The synthesis of the vilazodone carboxylic acid intermediate typically involves the preparation of two key fragments: a substituted indole moiety and a benzofuran-piperazine moiety. These fragments are then coupled to form the final carboxylic acid intermediate. Several synthetic routes have been reported, with variations in starting materials, catalysts, and reaction conditions. This document outlines a common and effective approach.
A prevalent strategy involves the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile and 5-(1-piperazinyl)benzofuran-2-carboxamide, which are then coupled. An alternative approach utilizes 5-(piperazin-1-yl)benzofuran-2-carboxylic acid ethyl ester for the coupling reaction, followed by hydrolysis to yield the desired carboxylic acid intermediate.
Experimental Protocols
Synthesis of 3-(4-chlorobutyl)-5-cyanoindole
This protocol describes the synthesis of a key indole intermediate starting from a caproaldehyde compound and a phenylhydrazine or aniline compound, followed by a ring-closure reaction.[1]
Protocol 1: Fischer Indole Synthesis Approach
-
Step 1: Formation of Hydrazone
-
A caproaldehyde compound is reacted with a phenylhydrazine or aniline compound to form the corresponding hydrazone.
-
-
Step 2: Cyclization
-
The obtained hydrazone is subjected to ring closure under the catalysis of an acid to yield 3-(4-chlorobutyl)-5-cyano indole.[1]
-
Detailed Procedure:
-
Place 10.00g of the hydrazone (40mmol) in a 500mL flask.
-
Add 150mL of acetonitrile and 14.80g of polyphosphoric acid (44mmol).
-
Heat the mixture to reflux.
-
After approximately one hour (monitored by HPLC), cool the reaction mixture to room temperature.
-
Remove acetonitrile under reduced pressure.
-
Dissolve the residue in water (200mL) and ethyl acetate (200mL).
-
Separate the aqueous layer and extract it with ethyl acetate (3 x 150mL).
-
Combine the organic layers, wash with water (2 x 200mL) and saturated sodium chloride solution (200mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain a yellow solid.
-
Recrystallize the solid from a 1:1 (V/W) mixture of methanol by heating to reflux and then cooling to room temperature to yield 5.59g of 3-(4-chlorobutyl)-5-cyanoindole.[1]
-
-
Table 1: Quantitative Data for Synthesis of 3-(4-chlorobutyl)-5-cyanoindole
| Parameter | Value | Reference |
| Starting Material (Hydrazone) | 10.00 g (40 mmol) | [1] |
| Product Yield | 5.59 g | [1] |
| Molar Yield | 60% | [1] |
| Melting Point | 99.0-99.5 °C | [1] |
| ¹H-NMR (DMSO-d₆, ppm) | ||
| δ 11.33 | (brs, 1H) | [1] |
| δ 8.06 | (s, 1H) | [1] |
| δ 7.50 | (d, 1H, J=8.4Hz) | [1] |
| δ 7.38 | (dd, 1H, J=1.5Hz and J=8.4Hz) | [1] |
| δ 7.32 | (d, 1H, J=2.1Hz) | [1] |
| δ 3.67 | (m, 2H) | [1] |
| δ 2.75 | (m, 2H) | [1] |
| δ 1.78 | (m, 4H) | [1] |
Synthesis of 5-(4-[4-(5-cyano-3-indyl)-butyl]-1-piperazinyl)benzofuran-2-carboxylic acid ethyl ester
This protocol details the coupling of 3-(4-chlorobutyl)-5-cyanoindole with 5-(piperazinyl-1-yl)benzofuran-2-carboxylic acid ethyl ester.[2]
Protocol 2: Coupling Reaction
-
Procedure:
-
Dissolve 3-(4-chlorobutyl)-5-cyanoindole and a catalyst in an inorganic aqueous solution under a nitrogen atmosphere.
-
Heat the mixture to reflux with stirring.
-
Add 5-(piperazinyl-1-yl)benzofuran-2-carboxylic acid ethyl ester and an alkaline substance.
-
Maintain the reaction temperature at 80-110 °C for 4-6 hours.
-
Cool the reaction to room temperature and slowly pour in an aqueous alkaline solution while stirring until a solid precipitates.
-
Perform after-treatment (filtration, washing, and drying) to obtain the product.[2]
-
Visualization of Processes
Chemical Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of the this compound intermediate.
Caption: Synthetic pathway to the this compound intermediate.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of the intermediate.
Caption: General experimental workflow for synthesis and purification.
Alternative Synthetic Approaches
An alternative route to vilazodone involves a Friedel-Crafts acylation of 1-tosyl-1H-indole-5-carbonitrile with 4-chlorobutyryl chloride.[3][4] This is followed by a selective deoxygenation.[3][4] The resulting intermediate is then coupled with ethyl 5-(piperazin-1-yl)-benzofuran-2-carboxylate hydrochloride.[3][4] This pathway leads to the target molecule in a high overall yield and purity.[3][4] A reported overall yield for this process is 52.4% with a purity of 99.7%.[3][4]
Another method describes the synthesis of vilazodone from 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde as starting materials, with a reported overall yield of 24% and 99% purity.[5] This route involves the diazotization of 4-cyanoaniline, followed by a Fischer indole cyclization to produce an intermediate.[5]
Safety and Handling
Standard laboratory safety precautions should be followed when performing these syntheses. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be carried out in a well-ventilated fume hood. Material Safety Data Sheets (MSDS) for all chemicals should be consulted prior to use.
References
- 1. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]
- 2. CN103360373A - Synthesis method of vilazodone intermediate and salt thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Scale-Up Synthesis of Antidepressant Drug Vilazodone | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of vilazodone and its process-related impurities. This method is suitable for quality control in bulk drug and pharmaceutical formulations, ensuring the identity, purity, and stability of vilazodone.
Introduction
Vilazodone is a serotonergic antidepressant used for the treatment of major depressive disorder.[1][2] It functions as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[1][3] A reliable analytical method is crucial to ensure the quality and safety of the drug product by quantifying the active pharmaceutical ingredient (API) and monitoring its related substances. This document presents a stability-indicating RP-HPLC method, validated according to ICH guidelines, capable of separating vilazodone from its potential degradation products and process impurities.[1][4][5]
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of vilazodone and its related substances is presented below. Two distinct methods are provided for comparison.
Table 1: Chromatographic Conditions for Vilazodone Analysis
| Parameter | Method 1 | Method 2 |
| Column | ZORBAX SB, C18 (150 mm x 4.6 mm, 5 µm)[4][5][6] | Qualisil BDS C18 |
| Mobile Phase | Methanol and 0.05 M KH2PO4 (55:45 v/v)[4][5][6] | Methanol[3] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min[3] |
| Detection Wavelength | 235 nm[5][6] | 242 nm[3] |
| Injection Volume | 20 µL | Not Specified |
| Column Temperature | 30°C[3] | Ambient |
| Run Time | < 5 minutes[4][5][6] | 3.58 min (retention time)[3] |
Method Validation Summary
The developed RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters for two different methods are summarized below.
Table 2: Summary of Method Validation Parameters
| Parameter | Method 1 | Method 2 |
| Linearity Range | 0.4-1.2 µg/mL[3] | 0.1-120 µg/mL[1] |
| Correlation Coefficient (r²) | 0.9987[3] | 0.9994[1] |
| Limit of Detection (LOD) | 0.04 µg/mL[3] | 0.028153 µg/mL[1] |
| Limit of Quantitation (LOQ) | 0.12 µg/mL[3] | 0.0853 µg/mL[1] |
| Precision (%RSD) | Not Specified | 0.8-1.12%[1] |
| Accuracy (% Recovery) | Not Specified | 99.52±1.51 to 100.59±1.16[7] |
| Specificity | The method is specific as it can separate the drug from its degradation products.[3] | The method is stability-indicating and specific.[1] |
Related Substances
The method is capable of separating vilazodone from its known process-related impurities, including:
-
Impurity A: 5-(4-(4-(5-cyano-1H-indol-3-yl) butyl) piperazin-1-yl) benzofuran-2-carboxylic acid.[5][6]
-
Impurity B: Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate.[5][6]
Experimental Workflow
The following diagram illustrates the workflow for the development and validation of the RP-HPLC method for vilazodone analysis.
Caption: Workflow for RP-HPLC method development and validation.
Protocols
Preparation of Solutions
Mobile Phase (Method 1): Prepare a 0.05 M solution of monopotassium phosphate (KH2PO4). Mix methanol and the 0.05 M KH2PO4 solution in a ratio of 55:45 (v/v).[4][5][6] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
Standard Stock Solution: Accurately weigh and transfer 10 mg of Vilazodone Hydrochloride reference standard into a 10 mL volumetric flask.[5] Add about 7 mL of the mobile phase and sonicate to dissolve. Dilute to the mark with the mobile phase to obtain a concentration of 1000 µg/mL.
Standard Solution for Assay: Pipette 1.0 mL of the standard stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to get a final concentration of 100 µg/mL.[5]
Sample Solution for Assay: Accurately weigh and transfer a quantity of the powdered tablet formulation equivalent to 10 mg of vilazodone into a 10 mL volumetric flask. Add about 7 mL of the mobile phase, sonicate for 15 minutes, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter. Pipette 1.0 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies are performed on the vilazodone API.[1]
Acid Degradation: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Reflux the solution for 30 minutes at 60°C. Neutralize the solution with 1 N NaOH and dilute to a final concentration with the mobile phase.[1]
Base Degradation: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Reflux the solution for 30 minutes at 60°C. Neutralize the solution with 1 N HCl and dilute to a final concentration with the mobile phase.[1]
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H2O2). Keep the solution at room temperature for 30 minutes. Dilute to a final concentration with the mobile phase.[1]
Data Analysis
The concentration of vilazodone and its related substances in the sample solutions is determined by comparing the peak areas from the sample chromatograms with those of the standard solutions.
Conclusion
The described RP-HPLC method is simple, rapid, precise, accurate, and stability-indicating for the determination of vilazodone and its related substances in bulk and pharmaceutical dosage forms.[3] The method is suitable for routine quality control analysis.
References
- 1. rjptonline.org [rjptonline.org]
- 2. rjptonline.org [rjptonline.org]
- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 4. (PDF) Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API (2021) | Yogesh Jagdish Chaudhari [scispace.com]
- 5. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API – Oriental Journal of Chemistry [orientjchem.org]
- 6. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API - ProQuest [proquest.com]
- 7. jgtps.com [jgtps.com]
Application Note: Quantification of Vilazodone Carboxylic Acid in Human Plasma by UPLC-MS/MS
Abstract
This application note describes a sensitive and robust UPLC-MS/MS method for the quantitative determination of vilazodone carboxylic acid, a major metabolite of the antidepressant vilazodone, in human plasma. The described method utilizes a simple and efficient sample preparation technique, followed by rapid chromatographic separation and highly selective tandem mass spectrometric detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
Introduction
Vilazodone is an antidepressant agent approved for the treatment of major depressive disorder.[1][2] It functions as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[3] The metabolism of vilazodone is extensive, primarily occurring in the liver via the CYP3A4 enzyme system.[3] Vilazodone's activity is mainly attributed to the parent drug, with no clearly identified active metabolites.[3] One of the identified metabolites is this compound.[4] Monitoring the levels of vilazodone and its metabolites, such as the carboxylic acid derivative, is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This application note presents a detailed protocol for the reliable quantification of this compound in human plasma using UPLC-MS/MS.
Experimental
-
This compound reference standard
-
Vilazodone-d8 (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
-
UPLC System: Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm) or equivalent.[1][2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data System: MassLynx software or equivalent for data acquisition and processing.[1]
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and vilazodone-d8 (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
Two primary methods for sample preparation from plasma are presented: protein precipitation and liquid-liquid extraction.
-
Protocol 1: Protein Precipitation [1][5][6]
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 5 µL into the UPLC-MS/MS system.[1]
-
-
Protocol 2: Liquid-Liquid Extraction (LLE) [4][7][8]
-
Pipette 500 µL of plasma sample into a centrifuge tube.
-
Add the IS working solution.
-
Vortex for 1 minute and then centrifuge at 5,000 rpm for 5 minutes at 4°C.[4][7]
-
Transfer the supernatant to a new tube and evaporate to dryness at 45°C.[4][7]
-
Reconstitute the residue in 100 µL of the mobile phase for injection into the UPLC-MS/MS system.[4][7]
-
The following table summarizes the optimized UPLC and MS/MS parameters.
| Parameter | Setting |
| UPLC | |
| Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm)[1] |
| Mobile Phase | A: 10 mM Ammonium Acetate in WaterB: Acetonitrile[1] |
| Gradient | Isocratic: 80% B[1] |
| Flow Rate | 0.3 mL/min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 5 µL[1] |
| MS/MS | |
| Ionization Mode | ESI Positive[1] |
| Capillary Voltage | 1.0 kV[1] |
| Source Temperature | 150°C[1] |
| Desolvation Temp. | 350°C[1] |
| Desolvation Gas Flow | 650 L/h[1] |
| MRM Transitions | |
| This compound | 443 -> [Product Ion] |
| Vilazodone-d8 (IS) | 450.093 -> 157.000 + 205.000[9] |
Note: The specific product ion for this compound needs to be determined by direct infusion of the reference standard. A preliminary metabolic study identified a peak for the carboxylic metabolite at M+ 443.[4]
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). Key validation parameters are summarized below.
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | A calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy & Precision | Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). | Accuracy: within ±15% of nominal value (±20% for LLOQ).Precision: RSD ≤ 15% (≤ 20% for LLOQ). |
| Recovery | The extraction efficiency of the analyte and IS from the plasma matrix. | Consistent, precise, and reproducible. |
| Matrix Effect | The effect of plasma components on the ionization of the analyte and IS. | Assessed by comparing the response of the analyte in post-extraction spiked plasma to that in a neat solution. |
| Stability | Analyte stability in plasma under various storage and handling conditions (freeze-thaw, short-term, long-term). | Analyte concentration should be within ±15% of the initial concentration. |
Data Presentation
The quantitative data for the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
|---|---|
| LLOQ | [Value] |
| Cal 2 | [Value] |
| Cal 3 | [Value] |
| Cal 4 | [Value] |
| Cal 5 | [Value] |
| Cal 6 | [Value] |
| Cal 7 | [Value] |
| ULOQ | [Value] |
Linear Regression Equation: y = mx + c Correlation Coefficient (r²): [Value]
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
|---|---|---|---|---|---|
| LLOQ QC | [Value] | [Value] | [Value] | [Value] | [Value] |
| Low QC | [Value] | [Value] | [Value] | [Value] | [Value] |
| Mid QC | [Value] | [Value] | [Value] | [Value] | [Value] |
| High QC | [Value] | [Value] | [Value] | [Value] | [Value] |
Table 3: Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Effect (%) |
|---|---|---|
| Low QC | [Value] | [Value] |
| Mid QC | [Value] | [Value] |
| High QC | [Value] | [Value] |
| IS | [Value] | [Value] |
Visualizations
Caption: Experimental workflow for the UPLC-MS/MS quantification of this compound in plasma.
Caption: Key parameters for bioanalytical method validation.
Conclusion
The UPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in clinical and research settings. The method demonstrates good accuracy, precision, and recovery, ensuring the generation of high-quality data for pharmacokinetic and other related studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. UPLC-MS-MS Method for the Determination of Vilazodone in Human Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrafast Bioanalytical Assay for Vilazodone Quantification in Human Plasma Using Vilazodone D8 Internal Standard by Up… [ouci.dntb.gov.ua]
Application Note: A Validated UPLC-MS/MS Method for the Quantification of Vilazodone and its Major Metabolite M10 in Human Plasma for Clinical Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for a sensitive and robust bioanalytical method for the quantification of the antidepressant drug vilazodone and its major carboxylic acid metabolite, M10, in human plasma. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a technique widely accepted for its high sensitivity and specificity in clinical research. The protocol is intended to serve as a comprehensive guide for researchers in clinical pharmacology and drug development, providing a foundation for pharmacokinetic assessments and therapeutic drug monitoring of vilazodone. While a fully validated method for vilazodone in human plasma is presented, detailed validation parameters for the M10 metabolite are based on a published method in rat plasma due to the limited availability of a comprehensive validated method in human plasma in the public domain.
Introduction
Vilazodone is an antidepressant agent approved for the treatment of major depressive disorder. It functions as a selective serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist. The metabolism of vilazodone is extensive, with the carboxylic acid derivative, known as M10, being one of its major metabolites. Accurate and precise quantification of both the parent drug and its major metabolites in biological matrices is crucial for understanding its pharmacokinetic profile, assessing drug-drug interactions, and ensuring patient safety and efficacy in clinical trials. This application note details a UPLC-MS/MS method suitable for the bioanalysis of vilazodone and M10 in human plasma.
Experimental Protocols
Materials and Reagents
-
Vilazodone reference standard
-
Vilazodone-M10 metabolite reference standard
-
Internal Standard (IS) (e.g., Vilazodone-d8 or a structurally similar compound like brexpiprazole)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
UPLC System: Waters Acquity UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex API 4000)
-
Analytical Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting vilazodone and M10 from plasma samples.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
The following are typical UPLC-MS/MS conditions that can be optimized for specific instrumentation.
Table 1: UPLC and Mass Spectrometer Parameters
| Parameter | Vilazodone Method | M10 Method (Reference from Rat Plasma Study) |
| UPLC System | ||
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Waters Acquity UPLC BEH C18 or equivalent |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | Isocratic: 80% B | Gradient or Isocratic |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Column Temp. | 40°C | 40°C |
| Injection Vol. | 5 µL | 5 µL |
| Mass Spectrometer | ||
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | m/z 442.2 > 155.0 | m/z 443.1 > 155.0 |
| Internal Standard | Vilazodone-d8: m/z 450.2 > 155.0 | Brexpiprazole: m/z 434.2 > 273.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Declustering Potential | Optimized for specific instrument | Optimized for specific instrument |
Method Validation Summary
A bioanalytical method must be validated to ensure its reliability for clinical studies. The following tables summarize the typical acceptance criteria and representative data for method validation.
Table 2: Linearity and Sensitivity
| Analyte | Matrix | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Vilazodone | Human Plasma | 0.5 - 500 | 0.5 | > 0.99 |
| M10 | Rat Plasma | 1.0 - 200 | 1.0 | > 0.99 |
Table 3: Precision and Accuracy
| Analyte | Matrix | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Vilazodone | Human Plasma | LQC | 1.5 | < 5 | ± 5 | < 5 | ± 5 |
| MQC | 150 | < 5 | ± 5 | < 5 | ± 5 | ||
| HQC | 400 | < 5 | ± 5 | < 5 | ± 5 | ||
| M10 | Rat Plasma | LQC | 2.0 | < 10 | ± 10 | < 10 | ± 10 |
| MQC | 50 | < 10 | ± 10 | < 10 | ± 10 | ||
| HQC | 150 | < 10 | ± 10 | < 10 | ± 10 |
Table 4: Recovery and Matrix Effect
| Analyte | Matrix | QC Level | Recovery (%) | Matrix Effect (%) |
| Vilazodone | Human Plasma | LQC | 85-95 | 90-110 |
| MQC | 85-95 | 90-110 | ||
| HQC | 85-95 | 90-110 | ||
| M10 | Rat Plasma | LQC | Consistent | Consistent |
| MQC | Consistent | Consistent | ||
| HQC | Consistent | Consistent |
Table 5: Stability
| Analyte | Matrix | Stability Condition | Duration | Stability (%) |
| Vilazodone | Human Plasma | Bench-top (Room Temp) | 24 hours | 90-110 |
| Freeze-Thaw | 3 cycles | 90-110 | ||
| Long-term (-80°C) | 90 days | 90-110 | ||
| M10 | Rat Plasma | Bench-top (Room Temp) | Stable | 90-110 |
| Freeze-Thaw | Stable | 90-110 | ||
| Long-term (-20°C) | Stable | 90-110 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the bioanalysis of vilazodone and its M10 metabolite in plasma samples.
Caption: Bioanalytical workflow from sample collection to data reporting.
Vilazodone Metabolism to M10
The diagram below shows the metabolic conversion of vilazodone to its major metabolite, M10.
Caption: Metabolic pathway of vilazodone to its M10 metabolite.
Conclusion
The UPLC-MS/MS method described provides a robust and sensitive approach for the quantification of vilazodone and its major metabolite, M10, in plasma. The detailed protocols and validation summaries offer a solid foundation for researchers to implement this method in clinical studies. It is recommended that for the quantification of the M10 metabolite in human plasma, a full method validation be performed according to regulatory guidelines to ensure data integrity and reliability. This will enable a comprehensive understanding of the pharmacokinetics of vilazodone and its contribution to the overall clinical profile of the drug.
Application Notes and Protocols for the Preparation and Certification of Vilazodone Carboxylic Acid Reference Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation and certification of vilazodone carboxylic acid as a chemical reference material. This compound is a principal metabolite and a potential impurity in the synthesis of the antidepressant drug vilazodone. A certified reference material is essential for the accurate quantification of this compound in active pharmaceutical ingredients (APIs), drug products, and metabolic studies. This document outlines a detailed synthesis and purification process, followed by a rigorous certification protocol encompassing identity confirmation, purity determination, and assessment of homogeneity and stability, in accordance with international standards.
Introduction
The quality and safety of pharmaceutical products are paramount. The accurate identification and quantification of impurities and metabolites are critical aspects of drug development and quality control. Vilazodone, a selective serotonin reuptake inhibitor and 5-HT1A receptor partial agonist, undergoes metabolism to form this compound. This compound may also be present as a process-related impurity in the synthesis of vilazodone. Therefore, a well-characterized reference material of this compound with a certified purity value and associated uncertainty is indispensable for analytical method validation, quality control assays, and clinical and non-clinical studies.
This document provides detailed methodologies for the synthesis, purification, and certification of this compound reference material. The certification process is designed to establish the material's identity, determine its purity using a mass balance approach, and assess its homogeneity and stability over time.
Experimental Protocols
Synthesis of this compound
A controlled hydrolysis of vilazodone is employed for the synthesis of this compound.
Materials:
-
Vilazodone hydrochloride
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve vilazodone hydrochloride in a suitable volume of deionized water.
-
Add a 2M solution of sodium hydroxide dropwise to the vilazodone solution while stirring until a pH of 12-13 is achieved.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Acidify the solution to a pH of 5-6 with 2M hydrochloric acid to precipitate the this compound.
-
Filter the precipitate, wash with deionized water until the washings are neutral, and then wash with a small amount of cold ethanol.
-
Dry the crude this compound under vacuum at 40-50 °C.
Purification by Recrystallization
To achieve the high purity required for a reference material, the crude product is purified by recrystallization.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a boiling suitable solvent system (e.g., a mixture of ethanol and water).
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize the yield of the purified product.
-
Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent mixture.
-
Dry the purified crystals under vacuum at 50 °C to a constant weight.
Certification of this compound Reference Material
The certification process involves a comprehensive characterization of the purified material to establish its identity, purity, homogeneity, and stability.
The identity of the prepared this compound is confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion, confirming the elemental composition.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.[1]
The purity of the reference material is determined by a mass balance approach, where the content of the main component is calculated by subtracting the sum of all identified impurities from 100%.
Purity (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-Volatile Impurities)
-
Organic Purity (HPLC): A validated stability-indicating HPLC method is used to separate and quantify any organic impurities.
-
Water Content (Karl Fischer Titration): The water content is determined by coulometric Karl Fischer titration.
-
Residual Solvents (Gas Chromatography): Headspace Gas Chromatography (GC) is employed to quantify any residual solvents from the synthesis and purification processes.
-
Non-Volatile Impurities (Thermogravimetric Analysis): Thermogravimetric Analysis (TGA) is used to determine the content of non-volatile inorganic impurities (residue on ignition).[2]
A homogeneity study is conducted to ensure that the batch of the reference material is uniform.
Procedure:
-
Randomly select a representative number of units from the batch (e.g., 10-15 units).
-
From each selected unit, take two sub-samples from different positions (top and bottom).
-
Analyze each sub-sample in duplicate using the validated HPLC purity method.
-
Evaluate the data statistically using Analysis of Variance (ANOVA) to assess for any significant between-unit and within-unit variation.
Stability studies are performed to establish the re-test period for the reference material under defined storage conditions.
Procedure:
-
Store aliquots of the reference material at long-term (e.g., 2-8 °C) and accelerated (e.g., 25 °C/60% RH and 40 °C/75% RH) storage conditions.
-
Analyze the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).
-
At each time point, assess the purity by HPLC and monitor for any changes in physical appearance.
-
The data is evaluated to determine the shelf life and recommend appropriate storage conditions.
The certified value for the purity of the this compound reference material is assigned based on the mean of the results from the purity assessment. The uncertainty of the certified value is calculated by combining the uncertainties associated with the characterization (purity), homogeneity, and stability studies, in accordance with the Guide to the Expression of Uncertainty in Measurement (GUM).
Data Presentation
Table 1: Summary of Analytical Data for this compound Reference Material
| Parameter | Method | Result |
| Identity | ||
| ¹H NMR | 400 MHz, DMSO-d₆ | Conforms to structure |
| ¹³C NMR | 100 MHz, DMSO-d₆ | Conforms to structure |
| High-Resolution MS (m/z) | ESI+ | [M+H]⁺ calculated: 443.2087, found: 443.2091 |
| IR (cm⁻¹) | KBr disc | Conforms to structure |
| Purity (Mass Balance) | ||
| Organic Purity (HPLC) | RP-HPLC, UV 241 nm | 99.85% |
| Water Content | Karl Fischer Titration | 0.10% |
| Residual Solvents | Headspace GC | <0.05% (Ethanol) |
| Non-Volatile Impurities | Thermogravimetric Analysis | 0.02% |
| Assigned Purity | Mass Balance Calculation | 99.68% |
| Uncertainty | ||
| Combined Uncertainty (u_c) | GUM guidelines | 0.15% |
| Expanded Uncertainty (U) | k=2 (95% confidence) | 0.30% |
| Homogeneity | HPLC, ANOVA | Homogeneous |
| Stability | HPLC | Stable for 36 months at 2-8 °C |
Visualizations
Caption: Experimental workflow for the preparation and certification of this compound reference material.
Caption: Logical relationship for the assignment of the certified value and its uncertainty.
Conclusion
The protocols described in these application notes provide a robust framework for the in-house preparation and certification of this compound reference material. Adherence to these detailed methodologies will ensure the production of a high-quality reference standard suitable for use in a regulated environment. The availability of this certified reference material will contribute to the accuracy and reliability of analytical data generated during the development, manufacturing, and quality control of vilazodone-containing pharmaceutical products.
References
Application Notes and Protocols for the Use of Deuterated Vilazodone as an Internal Standard in Bioanalytical Methods
Introduction
Vilazodone is an antidepressant agent approved for the treatment of major depressive disorder. Accurate quantification of vilazodone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, as they mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability. This document provides detailed application notes and protocols for the use of deuterated vilazodone (vilazodone-d8) as an internal standard for the sensitive and selective quantification of vilazodone in human plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
A known concentration of a deuterated internal standard (IS), such as vilazodone-d8, is added to plasma samples containing the analyte, vilazodone. Both the analyte and the IS are co-extracted from the plasma matrix and analyzed by LC-MS/MS. The LC system separates the compounds, and the MS/MS detector monitors specific precursor-to-product ion transitions for both vilazodone and vilazodone-d8. The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve and quantify the concentration of vilazodone in the unknown samples. This method provides high accuracy and precision by compensating for variations during the analytical process.
I. Experimental Protocols
This section details the validated protocol for the quantification of vilazodone in human plasma using vilazodone-d8 as an internal standard.
1. Materials and Reagents
-
Vilazodone reference standard
-
Vilazodone-d8 internal standard
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (deionized or Milli-Q)
-
Extraction solvent (e.g., a mixture of organic solvents)
-
Buffering solution
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: Betabasic C8 (100 x 4.6 mm, 5 µm) or equivalent[1][2]
-
Data acquisition and processing software
3. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions: Prepare individual stock solutions of vilazodone and vilazodone-d8 in methanol at a concentration of approximately 0.200 mg/mL.[3]
-
Working Standard Solutions: Prepare serial dilutions of the vilazodone stock solution with a suitable diluent (e.g., methanol:water) to create working standard solutions for calibration curve (CC) standards.
-
Internal Standard Working Solution: Dilute the vilazodone-d8 stock solution to a final concentration (e.g., a specific concentration to be added to each sample).
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a series of CC standards and at least three levels of QC samples (low, medium, and high).
4. Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.
-
Pipette 300 µL of plasma sample into a pre-labeled polypropylene tube.
-
Add 15 µL of the internal standard working solution to each tube and vortex.
-
Add 400 µL of a buffering solution and vortex.
-
Add 3 mL of the extraction solution, cap the tubes, and vortex for 5 minutes at 2500 rpm.
-
Centrifuge the samples for 5 minutes at 4500 rpm and 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase and inject it into the LC-MS/MS system.
5. LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
II. Data Presentation
The following tables summarize the quantitative data from a validated bioanalytical method for vilazodone using vilazodone-d8 as an internal standard.
Table 1: Calibration Curve Details
| Parameter | Value |
| Linearity Range | 0.300 - 300.000 ng/mL[1][2][3] |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 0.300 | ≤ 5.0 | 95.0 - 105.0 | ≤ 5.0 | 95.0 - 105.0 |
| LQC | 0.750 | ≤ 5.0 | 95.0 - 105.0 | ≤ 5.0 | 95.0 - 105.0 |
| MQC | 150.000 | ≤ 5.0 | 95.0 - 105.0 | ≤ 5.0 | 95.0 - 105.0 |
| HQC | 270.000 | ≤ 5.0 | 95.0 - 105.0 | ≤ 5.0 | 95.0 - 105.0 |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Middle Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect |
| LQC | 0.750 | Consistent and reproducible | No significant effect observed |
| MQC | 150.000 | Consistent and reproducible | No significant effect observed |
| HQC | 270.000 | Consistent and reproducible | No significant effect observed |
III. Visualizations
Diagram 1: Experimental Workflow for Vilazodone Quantification
Caption: Workflow for vilazodone quantification.
Diagram 2: Rationale for Using a Deuterated Internal Standard
Caption: Logic of using a deuterated internal standard.
Diagram 3: Simplified Vilazodone Mechanism of Action
Caption: Vilazodone's dual mechanism of action.
References
Application Note and Protocol for the Identification of Vilazodone Degradation Products
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for the identification and characterization of vilazodone degradation products through forced degradation studies, utilizing High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist used for the treatment of major depressive disorder.[1] Like any pharmaceutical compound, vilazodone is susceptible to degradation under various environmental conditions, which can impact its safety and efficacy. Therefore, it is crucial to identify potential degradation products to ensure the quality and stability of the drug product.
This document outlines a comprehensive protocol for conducting forced degradation studies on vilazodone and for identifying the resulting degradation products. Forced degradation studies, also known as stress testing, are essential in developing stability-indicating analytical methods and in understanding the degradation pathways of a drug substance.[2][3] These studies involve subjecting the drug to conditions more severe than accelerated stability testing to generate degradation products.[4]
Experimental Protocols
Materials and Reagents
-
Vilazodone Hydrochloride standard[2]
-
Hydrochloric acid (HCl)[5]
-
Sodium hydroxide (NaOH)[5]
-
Hydrogen peroxide (H₂O₂)[6]
-
Methanol (HPLC grade)[5]
-
Acetonitrile (HPLC grade)[7]
-
Ammonium formate[5]
-
Potassium dihydrogen phosphate (KH₂PO₄)[2]
-
Water (Milli-Q or equivalent)[2]
-
Glacial Acetic Acid[7]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.[2][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system, such as a Quadrupole Time-of-Flight (QTOF) mass spectrometer, for structural elucidation.[8]
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Water bath or oven[9]
-
UV chamber for photolytic studies[9]
Forced Degradation (Stress) Studies
Forced degradation studies should be performed to generate potential degradation products.[5] The drug substance should be subjected to the following stress conditions:
2.3.1. Acid Hydrolysis
-
Dissolve a known amount of vilazodone in a suitable diluent.[6]
-
Add 1 N HCl to the solution.[5]
-
Reflux the solution for a specified period (e.g., 20 minutes) at a controlled temperature (e.g., 80°C).[5]
-
After the stress period, cool the solution to room temperature and neutralize it with an equivalent amount of 1 N NaOH.[5]
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.[5]
2.3.2. Base Hydrolysis
-
Dissolve a known amount of vilazodone in a suitable diluent.[6]
-
Keep the solution at room temperature for a specified duration (e.g., 2 hours) or reflux at a controlled temperature (e.g., 100°C for 2 hours).[9][10]
-
After the stress period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N HCl.[5]
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
2.3.3. Oxidative Degradation
-
Dissolve a known amount of vilazodone in a suitable diluent.[6]
-
Add a solution of hydrogen peroxide (e.g., 3% or 30%) to the drug solution.[6][7]
-
Keep the solution at room temperature or reflux for a specified time.[6]
-
After the stress period, dilute the solution with the mobile phase for analysis.
2.3.4. Thermal Degradation
-
Place the solid vilazodone drug substance in an oven.[9]
-
Maintain the temperature at a specific level (e.g., 70°C or 80°C) for a defined period (e.g., 12 to 48 hours).[6][9]
-
After exposure, dissolve the sample in a suitable diluent and dilute it to the desired concentration for analysis.
2.3.5. Photolytic Degradation
-
Expose the solid vilazodone drug substance to UV light (e.g., NLT 200 watt hr/m²) and fluorescent light (e.g., 1.2 million Lux-Hr).[9]
-
After exposure, dissolve the sample in a suitable diluent and dilute it to the desired concentration for analysis.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the degradation products from the parent drug.[2] Reverse-phase HPLC is the most common technique used for this purpose.
HPLC Method for Separation
-
Column: A C18 column is commonly used (e.g., Zorbax SB C18, 15 cm x 4.6 mm, 5 µm or Phenomenex C18, 250 x 4.6 mm, 5 µm).[2][7]
-
Mobile Phase: A gradient or isocratic elution can be used. Common mobile phase compositions include:
-
Detection Wavelength: UV detection is commonly performed at 235 nm, 240 nm, or 241 nm.[2][5][7]
-
Column Temperature: Ambient or controlled at 30°C.[11]
LC-MS/MS Method for Identification and Structural Elucidation
For the structural characterization of the degradation products, the developed HPLC method can be transferred to an LC-MS/MS system.[8]
-
Ionization Source: Electrospray ionization (ESI) is commonly used.[8] Atmospheric pressure chemical ionization (APCI) can also be employed for specific applications, such as distinguishing isomeric N-oxides.[8]
-
Mass Analyzer: A high-resolution mass spectrometer, such as a QTOF, is recommended for accurate mass measurements.[8]
-
Data Acquisition: Acquire data in both full scan mode to detect all ions and in product ion scan mode (tandem MS) to obtain fragmentation patterns of the parent drug and its degradation products.
Data Presentation
Summarize the quantitative data from the forced degradation studies in a clear and structured table.
Table 1: Summary of Forced Degradation Studies of Vilazodone
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products Identified |
| Acid Hydrolysis | 1 N HCl | 20 min | 80°C | 3.12%[7] | 1-(4-Penten-1-yl) piperazine[7] |
| Base Hydrolysis | 0.1 N NaOH / 0.5 N NaOH | 2 hours | RT / 100°C | 4.78%[7] | 5-[4-[4-(5-Cyano-1-H-indol-3-yl)butyl]-1-piperazinyl]-2-benzofuran carboxylic acid[10] |
| Oxidative Degradation | 3% H₂O₂ | - | RT | 7.8%[7] | Isomeric N-oxides[8] |
| Thermal Degradation | Dry Heat | 12 - 48 hours | 70°C - 80°C | 3.53%[7] | - |
| Photolytic Degradation | UV & Fluorescent Light | - | - | 4.9%[7] | - |
Note: The percentage of degradation can vary depending on the exact experimental conditions.
Visualization of Workflows and Pathways
Experimental Workflow for Degradation Product Identification
Caption: Workflow for forced degradation and identification of vilazodone degradation products.
Proposed Degradation Pathway of Vilazodone
References
- 1. Identification and characterization of vilazodone metabolites in rats and microsomes by ultrahigh-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API – Oriental Journal of Chemistry [orientjchem.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijprs.com [ijprs.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Application Note: Chromatographic Isolation and Purification of Vilazodone Carboxylic Acid
Introduction
Vilazodone, an antidepressant agent, is a selective serotonin reuptake inhibitor and a partial agonist of the 5-HT1A receptor. During its synthesis and under certain storage conditions, impurities and degradation products can form. One such critical variant is Vilazodone Carboxylic Acid, also known as 5-(4-(4-(5-cyano-1H-indol-3-yl) butyl) piperazin-1-yl) benzofuran-2-carboxylic acid. This compound is a significant alkaline degradation product and can also be a process-related impurity.[1][2] The isolation and purification of this carboxylic acid derivative are essential for its use as a reference standard in purity assays and for further toxicological studies. This application note provides a detailed protocol for the chromatographic isolation and purification of this compound.
Data Presentation
The following table summarizes the key quantitative parameters for the chromatographic purification of this compound.
| Parameter | Value | Reference |
| Analytical HPLC | ||
| Column | Inertsil ODS 3V C18 (250mm x 4.6mm, 5µm) | [2] |
| Mobile Phase A | 0.05% v/v Trifluoroacetic acid in water: Methanol (80:20) | [2] |
| Mobile Phase B | Acetonitrile: Methanol (80:20) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection Wavelength | 241 nm | [2] |
| Column Temperature | 45.0 °C | [2] |
| Injection Volume | 10 µL | [2] |
| Preparative HPLC | ||
| Column | X-bridge (Waters) C18 (150mm x 30mm, 5µm) | [2] |
| Mobile Phase A | 0.1% w/v Ammonium acetate in water | [2] |
| Mobile Phase B | Acetonitrile | [2] |
| Flow Rate | 40 mL/min | [2] |
| Detection Wavelength | 241 nm | [2] |
| Purity of Isolated Product | > 99% | [2] |
Experimental Protocols
This section details the methodologies for the generation, isolation, and purification of this compound.
1. Generation of this compound via Alkaline Degradation
This protocol describes the forced degradation of vilazodone to generate the carboxylic acid derivative.
-
Materials:
-
Vilazodone drug substance
-
0.5 N Sodium hydroxide solution
-
0.5 N Hydrochloric acid solution
-
Methanol (HPLC grade)
-
100 mL round-bottom flask
-
Reflux condenser
-
Constant temperature water bath
-
0.45 µm filter paper
-
-
Procedure:
-
Accurately weigh approximately 0.1 g of vilazodone and transfer it to a 100 mL round-bottom flask.[2]
-
Add 25 mL of 0.5 N sodium hydroxide solution to the flask.[2]
-
Fit the flask with a reflux condenser and place it in a constant temperature water bath set at 100 °C.[2]
-
Reflux the mixture for 2 hours.[2]
-
After 2 hours, remove the flask from the water bath and allow it to cool to room temperature.[2]
-
Neutralize the solution with 0.5 N hydrochloric acid.[2]
-
Transfer the neutralized solution to a 100 mL volumetric flask and dilute to the mark with methanol.[2]
-
Filter the solution through a 0.45 µm filter paper before proceeding to HPLC analysis and purification.[2]
-
2. Chromatographic Isolation and Purification
This protocol outlines the use of preparative HPLC for the isolation of the generated this compound.
-
Instrumentation and Conditions:
-
Preparative HPLC System: Waters system with a UV detector, or equivalent.
-
Column: X-bridge (Waters) C18 (150mm x 30mm) preparative column with 5 µm particle size.[2]
-
Mobile Phase A: 0.1% w/v ammonium acetate in water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient Elution:
-
0-5 min: 35% B
-
5-15 min: 35-45% B
-
15-20 min: 45% B
-
20-22 min: 45-35% B
-
22-30 min: 35% B[2]
-
-
Flow Rate: 40 mL/min.[2]
-
Detection: 241 nm.[2]
-
Injection Volume: Sufficient volume of the filtered, degraded solution.
-
-
Procedure:
-
Equilibrate the preparative HPLC system with the initial mobile phase composition (65% A, 35% B).
-
Inject the prepared vilazodone degradation solution onto the column.
-
Monitor the chromatogram and collect the fractions corresponding to the this compound peak. The degradation product has a relative retention time (RRT) of approximately 1.20 with respect to vilazodone under analytical HPLC conditions.[2]
-
Pool the collected fractions containing the pure compound.
-
Concentrate the pooled fractions using a rotary evaporator to remove the solvents.[2]
-
Dry the resulting solid to obtain the purified this compound.
-
Confirm the purity of the isolated solid using analytical HPLC. The purity should be greater than 99%.[2]
-
Mandatory Visualization
The following diagrams illustrate the key processes described in this application note.
Caption: Workflow for the generation and purification of this compound.
Caption: Signaling pathway of vilazodone degradation to its carboxylic acid.
References
Application Notes and Protocols for Vilazodone API Impurity Profiling and Characterization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and methodologies for the impurity profiling and characterization of Vilazodone, an active pharmaceutical ingredient (API). Adherence to these protocols is crucial for ensuring the quality, safety, and efficacy of the final drug product.
Introduction to Vilazodone and Its Impurities
Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, used for the treatment of major depressive disorder.[1][] The manufacturing process and storage of Vilazodone can lead to the formation of various impurities, which may include process-related impurities, degradation products, and metabolites.[3] Regulatory agencies require stringent control and characterization of these impurities to ensure the safety and quality of the API.
Common Vilazodone Impurities:
Impurities in Vilazodone can originate from the synthetic route or degradation. Process-related impurities may include starting materials, intermediates, and by-products of the synthesis.[4] Degradation impurities can form under stress conditions such as exposure to acid, base, oxidation, heat, or light.[4][5]
A list of known and potential impurities of Vilazodone is provided in the table below.
Table 1: Known and Potential Impurities of Vilazodone
| Impurity Name | Type | Molecular Formula | Molecular Weight ( g/mol ) |
| Vilazodone Carboxylic Acid (Impurity A) | Process/Degradation | C₂₆H₂₆N₄O₃ | 442.51 |
| Vilazodone Ethyl Ester (Impurity B) | Process | C₂₈H₃₀N₄O₃ | 470.56 |
| Vilazodone N-Oxide | Degradation | C₂₆H₂₇N₅O₃ | 457.52 |
| Oxo-Vilazodone | Degradation | C₂₆H₂₅N₅O₃ | 455.51 |
| 1-(4-Penten-1-yl) piperazine | Degradation | C₉H₁₈N₂ | 154.25 |
| Vilazodone Diamide Impurity | Process | C₂₆H₂₉N₅O₃ | 459.54 |
| 3-(4-Chloro-1-oxobutyl)indole-5-carbonitrile | Process | C₁₃H₁₁ClN₂O | 246.69 |
| 3-(4-Chlorobutyl)indole-5-carbonitrile | Process | C₁₃H₁₃ClN₂ | 232.71 |
Analytical Techniques for Impurity Profiling
A combination of chromatographic and spectroscopic techniques is employed for the separation, identification, and quantification of Vilazodone impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation and quantification of Vilazodone and its impurities. A stability-indicating HPLC method is essential to resolve all potential degradation products from the parent drug.
Protocol: Stability-Indicating HPLC Method for Vilazodone
This protocol is a representative method based on published literature.[4][5][6]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Injection Volume: 10 µL.[5]
-
Column Temperature: Ambient.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Vilazodone hydrochloride reference standard in the mobile phase. Further dilute to a working concentration (e.g., 50 µg/mL).[5]
-
Sample Solution: Accurately weigh and dissolve the Vilazodone API sample in the mobile phase to achieve a similar concentration as the standard solution.
-
Impurity Standard Solutions: If available, prepare individual stock solutions of known impurity reference standards and dilute them to appropriate concentrations for identification and quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful tool for the identification and structural elucidation of unknown impurities. It provides molecular weight and fragmentation information, which is crucial for characterizing degradation products.
Protocol: LC-MS/MS for Characterization of Vilazodone Degradation Products
This protocol outlines a general approach for LC-MS/MS analysis.[3][7]
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) with an electrospray ionization (ESI) source.
-
LC Conditions: Utilize an HPLC method similar to the one described above to achieve chromatographic separation.
-
MS Parameters:
-
Ionization Mode: Positive ESI is commonly used.[7]
-
Scan Mode: Full scan mode to detect all ions and product ion scan mode to obtain fragmentation patterns of specific parent ions.
-
Collision Energy: Optimize the collision energy to induce fragmentation and obtain informative MS/MS spectra.
-
-
Data Analysis: The accurate mass measurements from the full scan and the fragmentation patterns from the product ion scans are used to propose the structures of the impurities.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products that may form under various stress conditions.[8]
Protocol: Forced Degradation of Vilazodone API
The following conditions are typically employed for forced degradation studies.[4][5]
-
Acidic Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for a specified period.
-
Alkaline Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C. One study showed that reacting Vilazodone with 0.5 N Sodium hydroxide at 100°C for 2 hours resulted in about 5% degradation.[9]
-
Oxidative Degradation: Treat the drug substance with 3-30% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a defined duration.
-
Photolytic Degradation: Expose the drug substance to UV and visible light as per ICH Q1B guidelines.
After exposure to the stress conditions, the samples are diluted with the mobile phase and analyzed by the stability-indicating HPLC method. The extent of degradation is calculated, and any new peaks are investigated using LC-MS/MS.
Table 2: Summary of Forced Degradation Studies on Vilazodone Hydrochloride
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Key Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl | - | 3.12 | 1-(4-Penten-1-yl) piperazine |
| Alkaline Hydrolysis | 0.1 N NaOH | - | 4.78 | This compound |
| Oxidative Degradation | 30% H₂O₂ | - | 7.80 | Vilazodone N-Oxide, Oxo-Vilazodone |
| Thermal Degradation | Dry Heat (105°C) | - | 3.53 | - |
| Photolytic Degradation | UV/Visible Light | - | 4.90 | - |
Data compiled from multiple sources.[5]
Characterization of Impurities
Once impurities are detected and isolated (if necessary), their structures are elucidated using spectroscopic techniques.
Mass Spectrometry (MS)
As discussed in the LC-MS/MS section, mass spectrometry provides the molecular weight and fragmentation pattern of the impurities, which are critical for their identification. For example, the acid degradation product, 1-(4-Penten-1-yl) piperazine, was identified by its molecular weight of 154.253 (m/z 155.08).[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to determine the detailed chemical structure of isolated impurities. The chemical shifts, coupling constants, and integration of the signals provide information about the arrangement of atoms in the molecule. For the alkaline degradation product, this compound, ¹H NMR showed 25 hydrogens compared to 28 in the parent Vilazodone, consistent with the loss of the -NH₂ group.[9]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. In the characterization of this compound, the IR spectrum showed a shift in the carbonyl (-C=O) absorption from 1669 cm⁻¹ in Vilazodone to 1601 cm⁻¹ and the appearance of a broad spectrum at 3390 cm⁻¹, indicating the conversion of the amide group to a carboxylic acid.[9]
Visualizations
Experimental Workflow for Impurity Profiling
Caption: Workflow for Vilazodone impurity profiling and characterization.
Vilazodone Signaling Pathway
Caption: Dual mechanism of action of Vilazodone.
Conclusion
The comprehensive profiling and characterization of impurities in Vilazodone API are critical for ensuring its quality and safety. The application of stability-indicating HPLC methods, coupled with powerful characterization techniques like LC-MS/MS, NMR, and IR, allows for the effective identification and control of process-related and degradation impurities. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals involved in the development and quality control of Vilazodone.
References
- 1. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. jgtps.com [jgtps.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
Technical Support Center: Vilazodone Carboxylic Acid HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for resolving peak asymmetry issues encountered during the HPLC analysis of vilazodone and its carboxylic acid metabolite.
Troubleshooting Guide: Peak Asymmetry
Peak asymmetry, including tailing and fronting, is a common issue in the HPLC analysis of vilazodone and its carboxylic acid metabolite. This guide provides a systematic approach to identify and resolve these problems.
My peak for vilazodone carboxylic acid is tailing. What are the potential causes and how can I fix it?
Peak tailing for an acidic compound like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase pH.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the polar functional groups of your analyte, causing tailing.
-
Solution:
-
Use a modern, high-purity, end-capped C18 or C8 column. These columns have minimal residual silanols.
-
Lower the mobile phase pH. Operating at a pH of around 3.0 will suppress the ionization of residual silanols, minimizing these secondary interactions.[1]
-
-
-
Mobile Phase pH is too high: If the mobile phase pH is close to or above the pKa of the carboxylic acid group, the analyte will be ionized and may interact more strongly with any residual positive charges on the stationary phase or metal contaminants.
-
Solution:
-
Adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa. For this compound, a pH of 3.0-3.5 is generally effective.[1] This ensures the carboxylic acid is in its neutral, protonated form.
-
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution:
-
Reduce the injection volume or dilute the sample.
-
-
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare a series of mobile phases with varying pH values (e.g., 2.8, 3.0, 3.2, 3.5). A common mobile phase composition is a mixture of a phosphate or formate buffer and an organic solvent like methanol or acetonitrile.[1][2]
-
Equilibrate the column with the first mobile phase for at least 15-20 column volumes.
-
Inject a standard solution of this compound.
-
Analyze the peak shape.
-
Repeat steps 2-4 for each mobile phase pH.
-
Select the pH that provides the most symmetrical peak.
I'm observing peak fronting for vilazodone. What could be the cause?
Peak fronting for a basic compound like vilazodone is less common than tailing but can occur due to several factors.
Potential Causes & Solutions:
-
Sample Overload: Injecting a highly concentrated sample can lead to fronting.
-
Solution:
-
Decrease the concentration of the sample or reduce the injection volume.
-
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.
-
Solution:
-
Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
-
Column Degradation: A void or channel in the column packing can lead to distorted peak shapes.
-
Solution:
-
Reverse-flush the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.
-
-
My peak shape is inconsistent between runs. What should I check?
Inconsistent peak shape often points to a lack of system equilibration or issues with the mobile phase preparation.
Potential Causes & Solutions:
-
Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using a gradient or after changing the mobile phase.
-
Solution:
-
Increase the column equilibration time between runs. A good rule of thumb is to flush the column with 10-20 column volumes of the mobile phase.
-
-
-
Mobile Phase Instability: The pH of the mobile phase can change over time due to the absorption of atmospheric CO2, especially if it is not well-buffered.
-
Solution:
-
Prepare fresh mobile phase daily.
-
Use a buffer concentration sufficient to maintain a stable pH (e.g., 10-25 mM).
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for vilazodone and this compound?
A good starting point is a reversed-phase method using a C18 column with a mobile phase consisting of a phosphate buffer (pH ~3.0) and methanol or acetonitrile in an isocratic elution.[1]
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 0.05 M Potassium Dihydrogen Phosphate (pH 3.0 with phosphoric acid) : Methanol (45:55 v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 241 nm[2] |
| Temperature | Ambient or controlled at 25-30°C |
Q2: What are the pKa values for vilazodone and this compound?
The pKa of the secondary amine on the piperazine ring of vilazodone is approximately 7.1. The pKa of the carboxylic acid group on this compound is predicted to be in the typical range for carboxylic acids, around 4-5.
Q3: How does the mobile phase pH affect the retention and peak shape of these compounds?
The mobile phase pH is critical for controlling the ionization state of both vilazodone and its carboxylic acid metabolite, which in turn affects their retention and peak shape.
-
Vilazodone (pKa ~7.1): At a pH below its pKa, vilazodone will be protonated (positively charged). To achieve good retention and peak shape, a slightly acidic pH (e.g., 3.0-3.5) is often used to ensure consistent protonation and minimize interactions with residual silanols.
-
This compound (pKa ~4-5): At a pH above its pKa, the carboxylic acid will be deprotonated (negatively charged). To achieve good retention and peak shape on a reversed-phase column, it is best to keep it in its neutral form by adjusting the mobile phase pH to be at least 2 units below its pKa (e.g., pH < 2.5-3).
Q4: Can I use a different organic solvent than methanol?
Yes, acetonitrile is a common alternative to methanol. The choice of organic solvent can affect the selectivity and resolution of the separation. It is recommended to perform method development to determine the optimal solvent for your specific separation needs.
Visualizations
Caption: A flowchart for troubleshooting peak asymmetry in HPLC.
References
Technical Support Center: Vilazodone and Impurities Chromatographic Resolution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of vilazodone and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of vilazodone?
A1: Vilazodone impurities can originate from the manufacturing process or as degradation products. Process-related impurities, such as Impurity A and Impurity B, have been identified.[1][2] Degradation can occur under stress conditions like acidic and basic hydrolysis, and oxidation.[1][3][4] Some known impurities include Vilazodone Carboxylic Acid, Vilazodone N-Oxide, and various other related compounds and degradants.[][6][7][8]
Q2: Which chromatographic columns are suitable for vilazodone analysis?
A2: Reversed-phase columns are commonly used for the analysis of vilazodone and its impurities. Several studies have successfully employed C18 and C8 columns.[1][2][9][10] Specific examples include Zorbax SB C18 (150 mm x 4.6 mm, 5 µm) and a Waters CSH Phenyl-Hexyl column (100 mm x 2.1 mm, 1.7 µm) for UPLC methods.[1][2][4][10]
Q3: What mobile phases are typically used for the separation of vilazodone and its impurities?
A3: The choice of mobile phase is critical for achieving good resolution. Common mobile phases consist of a mixture of an aqueous buffer and an organic solvent. Examples include:
-
Methanol and 10mM potassium dihydrogen phosphate (pH 3.5) (20:80 v/v)[9]
-
Gradient elution with 10mM ammonium acetate buffer (pH 5.0) and acetonitrile for UPLC methods[4]
Q4: What is the recommended detection wavelength for vilazodone and its impurities?
A4: The UV detection wavelength is typically set based on the absorption spectra of vilazodone and its impurities. A commonly used wavelength is around 235 nm to 242 nm.[1][11][13] Other studies have also reported using 257 nm.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of vilazodone.
Problem: Poor Resolution Between Vilazodone and an Impurity
Poor resolution can manifest as overlapping or co-eluting peaks, making accurate quantification difficult.
Troubleshooting Workflow
References
- 1. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API – Oriental Journal of Chemistry [orientjchem.org]
- 2. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. omchemlabs.in [omchemlabs.in]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. WO2014178013A1 - Vilazodone impurities, process for their preparation, and their use as reference standards - Google Patents [patents.google.com]
- 9. jgtps.com [jgtps.com]
- 10. (PDF) Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API (2021) | Yogesh Jagdish Chaudhari [scispace.com]
- 11. rjptonline.org [rjptonline.org]
- 12. rjptonline.org [rjptonline.org]
- 13. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Technical Support Center: Analysis of Vilazodone and its Metabolites by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of vilazodone and its metabolites.
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects, primarily ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples. These effects can compromise the accuracy, precision, and sensitivity of the assay. This guide provides a systematic approach to identifying and mitigating matrix effects in the analysis of vilazodone and its metabolites.
Q1: My signal intensity for vilazodone and its metabolites is low and variable, especially in plasma samples. How can I determine if this is due to matrix effects?
A1: To diagnose matrix effects, a post-extraction addition experiment is recommended.
Experimental Protocol: Post-Extraction Addition
-
Prepare Samples:
-
Set A: Prepare the analyte solution in a clean solvent at a known concentration.
-
Set B: Extract a blank biological matrix (e.g., plasma) using your established sample preparation method. After extraction, spike the clean extract with the analyte at the same concentration as Set A.
-
Set C: Spike the biological matrix with the analyte at the same concentration before extraction and then process the sample.
-
-
Analyze and Calculate:
-
Analyze all three sets of samples by LC-MS/MS.
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Interpretation of Results:
-
A Matrix Effect value significantly deviating from 100% (e.g., <85% or >115%) indicates the presence of ion suppression or enhancement, respectively.[1][2]
-
Low recovery suggests that the sample preparation method is inefficient at extracting the analytes.
Q2: I've confirmed that ion suppression is affecting my analysis of vilazodone metabolites. What are the most effective strategies to minimize this?
A2: A multi-pronged approach involving sample preparation, chromatographic optimization, and the use of an appropriate internal standard is crucial for mitigating matrix effects.
Strategy 1: Optimize Sample Preparation
The goal of sample preparation is to remove interfering matrix components, such as phospholipids and proteins, while efficiently recovering the analytes of interest.
-
Liquid-Liquid Extraction (LLE): LLE is an effective technique for removing non-polar and moderately polar interferences. It has been shown to provide cleaner extracts compared to protein precipitation for vilazodone analysis, thus reducing matrix effects.[3][4]
-
Solid-Phase Extraction (SPE): SPE can offer a higher degree of selectivity and cleanup compared to LLE and protein precipitation.[5] Developing a specific SPE protocol for vilazodone and its more polar metabolites can significantly reduce matrix effects.
-
Protein Precipitation (PPT): While being a simple and rapid method, PPT is often less effective at removing phospholipids, a major source of ion suppression in plasma samples.[1][3]
Comparative Data on Sample Preparation Methods:
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction (Diethyl Ether) | Vilazodone | 79.1 - 83.1 | 96.7 - 98.9 | [4] |
| Protein Precipitation (Acetonitrile) | Vilazodone | ~94 | ~100 | [1] |
| Protein Precipitation (Acetonitrile) | Metabolite M10 | ~93 | ~100 | [1] |
Strategy 2: Chromatographic Separation
Optimizing the chromatographic conditions can separate the analytes from co-eluting matrix components.
-
Gradient Elution: Employ a gradient elution profile to effectively separate vilazodone and its metabolites from the highly polar matrix components that often elute early in the run.
-
Column Chemistry: Utilize a column with a different stationary phase (e.g., phenyl-hexyl) to alter selectivity and improve separation from interfering compounds.[6]
-
Divert Valve: Use a divert valve to direct the early, unretained portion of the chromatogram, which contains most of the interfering salts and polar matrix components, to waste instead of the mass spectrometer.
Strategy 3: Use of an Appropriate Internal Standard (IS)
An ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effect.
-
Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS for vilazodone (e.g., Vilazodone-d8) is the gold standard as it has nearly identical chemical properties and chromatographic behavior to the unlabeled drug.[7]
-
Structural Analog: If a SIL-IS is unavailable, a structural analog that is not a metabolite of the drug can be used. Escitalopram has been successfully used as an internal standard for vilazodone analysis.[4][8]
Frequently Asked Questions (FAQs)
Q3: What are the major metabolites of vilazodone I should be aware of?
A3: Vilazodone is extensively metabolized via hydroxylation, dihydroxylation, glucuronidation, oxidative deamination, and other pathways.[5] Some of the key metabolites identified in in-vivo and in-vitro studies include:
-
M10: Carboxylic acid derivative of vilazodone.[9]
-
M13: 6-hydroxyvilazodone.[9]
-
M17: Butyric acid of the indole fragment from N-dealkylation.[9]
-
Other metabolites include various hydroxylated, dihydroxylated, and glucuronidated forms.[5]
Q4: What are the typical LC-MS/MS parameters for the analysis of vilazodone?
A4: The following table summarizes typical parameters from validated methods.
| Parameter | Vilazodone | Internal Standard (Escitalopram) | Reference |
| LC Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 150 mm) | Acquity UPLC BEH C18 (1.7 µm, 2.1 x 150 mm) | [4] |
| Mobile Phase | Methanol:0.2% Formic Acid (90:10, v/v) | Methanol:0.2% Formic Acid (90:10, v/v) | [4] |
| Flow Rate | 0.3 mL/min | 0.3 mL/min | [4] |
| Ionization Mode | ESI Positive | ESI Positive | [4] |
| MRM Transition | m/z 442.21 → 155.23 | m/z 325.14 → 109.2 | [4] |
Q5: Can the choice of ionization source affect matrix effects?
A5: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If significant ion suppression is observed with ESI, evaluating APCI as an alternative ionization source may be beneficial, although this may come with a trade-off in sensitivity for certain compounds.[6]
Visualizing Experimental and Logical Workflows
To aid in understanding the processes for mitigating matrix effects and troubleshooting, the following diagrams illustrate key workflows.
References
- 1. Quantitative investigation of drug-drug interaction between bergenin and vilazodone in rats through UPLC-MS/MS assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterization of vilazodone metabolites in rats and microsomes by ultrahigh-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Optimization of reaction conditions for vilazodone carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of vilazodone carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for the synthesis of this compound?
A1: The most common laboratory-scale precursor for the synthesis of this compound is the corresponding ethyl ester, ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate. The synthesis is typically achieved through alkaline hydrolysis of this ester.
Q2: What are the typical yields for the synthesis of this compound?
A2: The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Direct synthesis involving deprotection and esterolysis has been reported with an overall yield of around 60.39%.[1] However, formation of the carboxylic acid as a degradation product of vilazodone under harsh alkaline conditions results in a much lower yield of about 5%.
Q3: What are the critical parameters to control during the hydrolysis of the ethyl ester precursor?
A3: The critical parameters to control during the alkaline hydrolysis of ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate are:
-
Concentration of the base: Insufficient base will lead to incomplete reaction, while excessively high concentrations can promote side reactions.
-
Reaction Temperature: Higher temperatures accelerate the reaction rate but can also lead to the formation of degradation impurities.
-
Reaction Time: The reaction should be monitored to ensure completion and to avoid prolonged exposure to harsh conditions that could degrade the product.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the hydrolysis reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A successful reaction will show the disappearance of the starting ester spot/peak and the appearance of a new, more polar spot/peak corresponding to the carboxylic acid product.
Q5: What are the common impurities I might encounter?
A5: Common impurities include unreacted starting material (the ethyl ester), and potentially side-products from degradation under harsh conditions. A variety of process-related impurities can arise during the synthesis of vilazodone and its intermediates.[2]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield of Carboxylic Acid | 1. Incomplete hydrolysis. 2. Degradation of the product. 3. Inefficient extraction/isolation. | 1. Increase reaction time or temperature moderately. Ensure sufficient equivalents of base are used. 2. Avoid excessively high temperatures or prolonged reaction times. Consider using milder hydrolysis conditions (e.g., lower base concentration). 3. Adjust the pH of the aqueous layer to the isoelectric point of the carboxylic acid to ensure complete precipitation before filtration or extraction. Use an appropriate organic solvent for extraction. |
| Presence of Starting Material (Ester) in the Final Product | 1. Insufficient amount of base. 2. Short reaction time. 3. Low reaction temperature. | 1. Use a higher concentration of the base or increase the molar equivalents of the base. 2. Increase the reaction time and monitor by TLC or HPLC until the starting material is consumed. 3. Increase the reaction temperature in small increments, while monitoring for the formation of byproducts. |
| Formation of Multiple Unidentified Byproducts | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Air oxidation. | 1. Reduce the reaction temperature. 2. Optimize the reaction time by monitoring the reaction progress closely. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Isolating the Product | 1. Incorrect pH for precipitation. 2. Product is soluble in the work-up solvent. | 1. Carefully adjust the pH of the reaction mixture to the isoelectric point of this compound to induce precipitation. 2. If the product is an oil, try triturating with a non-polar solvent to induce solidification. If it remains an oil, use an appropriate solvent system for extraction. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Deprotection and Esterolysis (Higher Yield)
This method involves the reaction of 3-(4'-chlorobutyl)-1-tosyl-1H-indole-5-carbonitrile with 5-piperazinyl benzofuran-2-carboxylate hydrochloride, followed by deprotection and esterolysis to yield this compound.[1]
Materials:
-
3-(4'-chlorobutyl)-1-tosyl-1H-indole-5-carbonitrile
-
5-piperazinyl benzofuran-2-carboxylate hydrochloride
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Acid for deprotection (e.g., HCl)
-
Base for hydrolysis (e.g., NaOH)
-
Appropriate work-up and purification solvents
Procedure:
-
Combine 3-(4'-chlorobutyl)-1-tosyl-1H-indole-5-carbonitrile and 5-piperazinyl benzofuran-2-carboxylate hydrochloride in a suitable solvent such as DMF in the presence of a base like potassium carbonate.
-
Heat the reaction mixture and monitor its progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and perform an appropriate work-up to isolate the protected intermediate.
-
Subject the isolated intermediate to acidic conditions (e.g., HCl in a suitable solvent) to remove the tosyl protecting group.
-
Following deprotection, perform alkaline hydrolysis of the ester group to yield the carboxylic acid.
-
Purify the final product by recrystallization.[1]
Protocol 2: Alkaline Hydrolysis of Vilazodone to this compound
This protocol describes the formation of this compound as a degradation product of vilazodone. Note that this method results in a low yield.
Materials:
-
Vilazodone
-
0.5 N Sodium Hydroxide (NaOH) solution
-
0.5 N Hydrochloric Acid (HCl) solution
-
Methanol
Procedure:
-
Dissolve vilazodone in a minimal amount of a suitable co-solvent if necessary.
-
Add 0.5 N NaOH solution to the vilazodone solution.
-
Reflux the mixture at 100°C for 2 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with 0.5 N HCl.
-
The product, this compound, can be isolated using preparative HPLC.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield of this compound.
Experimental Workflow for Synthesis via Hydrolysis
References
Strategies to minimize vilazodone carboxylic acid formation during synthesis
Welcome to the technical support center for vilazodone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the formation of vilazodone carboxylic acid, a critical process-related impurity.
Troubleshooting Guide: Minimizing this compound Formation
This guide addresses common issues encountered during vilazodone synthesis that may lead to an increased formation of the this compound impurity.
Issue 1: Higher than expected levels of this compound impurity in the final product.
Potential Cause: Hydrolysis of the ester intermediate, Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate, during the synthesis process. This compound is a known intermediate and process impurity in the synthesis of vilazodone.[1]
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
pH Control: Maintain a neutral or slightly basic pH during the final amidation step. Acidic or strongly basic conditions can promote the hydrolysis of the ester precursor to the carboxylic acid.
-
Temperature Management: Carry out the reaction at the lowest effective temperature to minimize side reactions, including hydrolysis. Elevated temperatures can accelerate the rate of hydrolysis.
-
Solvent Selection: Use anhydrous solvents to reduce the presence of water, which is necessary for hydrolysis.
-
-
Purification Strategy:
-
If high levels of the carboxylic acid are already present, consider purification techniques such as column chromatography or recrystallization to separate the impurity from the final product.
-
Issue 2: Inconsistent yields and purity from batch to batch.
Potential Cause: Variability in the quality of starting materials or intermediates, or lack of precise control over reaction parameters.
Troubleshooting Steps:
-
Raw Material Qualification:
-
Ensure the purity of the starting ester intermediate, Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate, is consistently high. The presence of the corresponding carboxylic acid in the starting material will directly translate to impurities in the final product.
-
Use analytical techniques like HPLC to qualify all starting materials and intermediates before use.
-
-
Process Parameter Control:
-
Implement strict controls over reaction time, temperature, and reagent stoichiometry.
-
Monitor the reaction progress using in-process controls (e.g., TLC or HPLC) to determine the optimal reaction endpoint and avoid prolonged reaction times that could lead to increased impurity formation.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
A1: this compound, chemically known as 5-(4-(4-(5-cyano-1H-indol-3-yl) butyl) piperazin-1-yl) benzofuran-2-carboxylic acid, is a process-related impurity in the synthesis of vilazodone.[1] Its presence in the final active pharmaceutical ingredient (API) is undesirable as it can affect the purity, stability, and potentially the safety and efficacy of the drug product. Regulatory authorities have strict limits on the levels of such impurities.
Q2: At which stage of vilazodone synthesis is the carboxylic acid impurity most likely to form?
A2: The this compound is often an intermediate in the synthesis of vilazodone.[1] It is typically formed from the hydrolysis of the corresponding ester precursor, Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate, before the final amidation step to form vilazodone.
Q3: What analytical methods are recommended for detecting and quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the detection and quantification of vilazodone and its impurities, including the carboxylic acid.[2][3] An isocratic HPLC method using a C18 column with a mobile phase consisting of a phosphate buffer and methanol has been reported for the separation of vilazodone, this compound (Impurity A), and vilazodone ester (Impurity B).[1] UV detection at 235 nm is suitable for quantification.[1]
Quantitative Data Summary
The following table summarizes the typical retention times for vilazodone and its key process-related impurities using a reported HPLC method.
| Compound | Chemical Name | Retention Time (min) |
| Vilazodone | 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxamide | ~3.2 |
| Impurity A | 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid | ~2.5 |
| Impurity B | Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate | ~4.4 |
Data extracted from a stability-indicating HPLC method.[1]
Key Experimental Protocols
Protocol 1: HPLC Method for Analysis of Vilazodone and Impurities
This protocol is based on a published stability-indicating HPLC method.[1]
1. Chromatographic Conditions:
-
Column: Agilent Zorbax SB C18 (15 cm x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of 0.05 M monopotassium phosphate (pH 3.0, adjusted with orthophosphoric acid) and Methanol (45:55 v/v).
-
Flow Rate: 1.0 ml/min
-
Detector Wavelength: 235 nm
-
Column Temperature: Ambient
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve about 10 mg of Vilazodone, Impurity A, and Impurity B standards in the mobile phase to a final concentration suitable for analysis.
-
Test Sample: Prepare a solution of the vilazodone sample to be tested in the mobile phase.
3. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the this compound impurity by comparing the retention time and peak area with that of the certified reference standard.
Visualizations
Caption: Synthetic pathway showing the formation of vilazodone and the this compound impurity.
Caption: Troubleshooting workflow for addressing high levels of this compound impurity.
References
- 1. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API – Oriental Journal of Chemistry [orientjchem.org]
- 2. veeprho.com [veeprho.com]
- 3. WO2014178013A1 - Vilazodone impurities, process for their preparation, and their use as reference standards - Google Patents [patents.google.com]
Ensuring stability of vilazodone and its metabolites in biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vilazodone and its metabolites in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the key metabolites of vilazodone that I should consider in my analysis?
A1: The two primary human metabolites of vilazodone are M10 (carboxylic acid derivative) and M17 (butyric acid of the indole fragment).[1][2] Vilazodone is metabolized primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C19 and CYP2D6.[3][4] Other identified metabolites include M13 (6-hydroxyvilazodone).[2] In rat studies, a total of 12 metabolites have been identified.[5]
Q2: What are the recommended storage conditions for ensuring the stability of vilazodone and its metabolites in plasma?
A2: For long-term storage, it is recommended to keep plasma samples in a deep freezer at -80°C ± 2°C.[6] Vilazodone has been shown to be stable in human plasma for at least 6 days under these conditions.[6] For short-term storage, unprocessed quality control (QC) samples have been found to be stable at ambient temperature for up to 6 hours.[6]
Q3: How many freeze-thaw cycles can my plasma samples undergo without affecting the integrity of vilazodone?
A3: Vilazodone in human plasma is stable for at least three freeze-thaw cycles when stored at -80°C and thawed at room temperature.[6] Stability studies have shown that the deviation from the nominal concentration remains within ±15% after three cycles.[6]
Q4: I'm seeing significant degradation of vilazodone in my samples. What are the potential causes?
A4: Vilazodone is susceptible to degradation under certain conditions. Forced degradation studies have shown that vilazodone degrades under acidic, alkaline, and oxidative stress.[7][8][9][10][11] It is relatively stable under neutral, thermal, and photolytic stress conditions.[10] Ensure your sample handling and storage protocols avoid harsh pH conditions and exposure to oxidizing agents.
Troubleshooting Guides
Issue 1: Low recovery of vilazodone during sample extraction.
-
Possible Cause: The chosen extraction method may not be optimal for your biological matrix.
-
Troubleshooting Steps:
-
Review your extraction method: Liquid-liquid extraction (LLE) with diethyl ether has shown good recovery (79.1% - 83.1%) from human plasma.[6] Protein precipitation with acetonitrile is another common method, though it may result in lower recovery.[12]
-
Optimize pH: Ensure the pH of the aqueous phase is optimized to keep vilazodone in its non-ionized form for efficient extraction into an organic solvent.
-
Check solvent purity: Use high-purity solvents to avoid interference and ensure consistent extraction efficiency.
-
Issue 2: Inconsistent results in my analytical runs.
-
Possible Cause: Instability of stock or working solutions.
-
Troubleshooting Steps:
-
Verify solution stability: Vilazodone stock solutions (0.04 mg/mL in a suitable solvent) are stable for up to three months when stored at -20°C.[1] The M10 metabolite stock solution (10 µg/mL in water, as sodium salt) is stable for up to one week at -20°C.[1]
-
Prepare fresh working solutions: It is recommended to prepare standard working solutions from the stock solutions immediately before each analysis.[1]
-
Autosampler stability: Reconstituted samples of vilazodone have been shown to be stable in the autosampler for at least 24 hours.[6] If your run times are longer, consider evaluating stability over a more extended period.
-
Experimental Protocols
1. Plasma Sample Collection and Handling
-
Anticoagulant: Collect blood samples in heparinized tubes.[6]
-
Centrifugation: Centrifuge the tubes at 4,250 x g for 5 minutes to separate the plasma.[6]
-
Storage: Immediately transfer the plasma to appropriately labeled polypropylene tubes and store at -80°C until analysis.[6]
2. Liquid-Liquid Extraction (LLE) of Vilazodone from Human Plasma
This protocol is adapted from a validated UPLC-MS/MS method.[6]
-
To 500 µL of plasma sample (or standard/QC), add 50 µL of internal standard (e.g., escitalopram) and 50 µL of concentrated ammonia.
-
Add 5 mL of diethyl ether.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 5,000 rpm at 4°C for 5 minutes.
-
Transfer 3.5 mL of the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness at 45°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Data Presentation
Table 1: Stability of Vilazodone in Human Plasma
| Stability Test | Storage Condition | Duration | Analyte Concentration | Mean % Recovery | Reference |
| Long-Term | -80°C ± 2°C | 6 days | Low, Medium, High QC | Within ±15% of nominal | [6] |
| Short-Term | Ambient Temperature | 6 hours | Low, Medium, High QC | Within ±15% of nominal | [6] |
| Freeze-Thaw | 3 cycles (-80°C to RT) | N/A | Low, Medium, High QC | Within ±15% of nominal | [6] |
| Autosampler | 4°C | 24 hours | Low, Medium, High QC | Within ±15% of nominal | [6] |
Table 2: Forced Degradation of Vilazodone Hydrochloride
| Stress Condition | Reagent/Condition | Degradation (%) | Reference |
| Acidic Hydrolysis | 1 M HCl, Reflux 4 hours | 4.6 | [8] |
| Alkaline Hydrolysis | 1 M NaOH, Reflux 2 hours | 6.2 | [8] |
| Oxidative Degradation | 10% H₂O₂, Reflux 2 hours | 7.8 | [8] |
| Dry Heat | 80°C, 48 hours | No Degradation | [8] |
| Photolytic | UV-Visible Exposure | No Degradation | [8] |
Visualizations
Caption: General workflow for the bioanalysis of vilazodone.
Caption: Troubleshooting logic for stability issues.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of vilazodone metabolites in rats and microsomes by ultrahigh-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Vilazodone Bioanalytical Method Development: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalytical method development of vilazodone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the development and validation of bioanalytical methods for vilazodone.
Sample Extraction
Q1: My protein precipitation extraction is resulting in low recovery for vilazodone. What can I do?
A1: Low recovery with protein precipitation is a known issue in vilazodone bioanalysis. One study reported a recovery of only 53.6% using this technique.[1] To improve recovery and sensitivity, liquid-liquid extraction (LLE) is a recommended alternative as it can also help to mitigate matrix effects.[1][2] A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method has also been shown to achieve high recovery rates (>75%) for vilazodone from various biological matrices.[3]
Q2: What is a reliable liquid-liquid extraction protocol for vilazodone from plasma?
A2: A commonly used and effective LLE protocol for vilazodone from human plasma involves the use of diethyl ether. In this method, diethyl ether is added to the plasma sample, vortexed, and centrifuged. The supernatant is then collected, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.[1][2]
Q3: Are there any other recommended extraction techniques besides LLE?
A3: Yes, a selective and highly sensitive method has been established using a deuterated internal standard (vilazodone D8) coupled with liquid-liquid extraction for plasma sample analysis.[3][4] This approach can provide excellent recovery, precision, and accuracy.[4]
Chromatography
Q1: I am observing poor peak shape (broadening, tailing, and/or fronting) for vilazodone during LC analysis. What are the potential causes and solutions?
A1: Poor peak shape is a common chromatographic issue. Here are some potential causes and troubleshooting steps:
-
Extra-column effects: Dead volumes in the system or poorly made connections can contribute to peak fronting.[5] Ensure all fittings are secure and minimize the length of tubing where possible.
-
Mobile Phase pH: The pKa of vilazodone is 7.1, meaning it is a weak base.[6] The pH of your mobile phase can significantly impact peak shape. Experimenting with different pH values, both acidic and alkaline, may be necessary to achieve a sharp, symmetrical peak.[5] Using volatile buffers instead of phosphate buffers can sometimes improve peak shape.[5]
-
Column Choice and Condition: The type of column, its dimensions, and particle size are critical.[5] A C18 column is commonly used for vilazodone separation.[1][2][7] If you are experiencing issues, consider trying a different column chemistry, such as a phenyl-hexyl column, which has been used successfully for vilazodone and its degradants.[8]
-
Analyte Concentration and Injection Volume: Overloading the column with a high analyte concentration or a large injection volume can lead to peak distortion.[5] Try reducing the concentration of your sample or the injection volume.
Q2: What are some typical mobile phase compositions for vilazodone analysis?
A2: Several mobile phase compositions have been successfully used for vilazodone analysis. These are often used in isocratic or gradient elution modes. Common examples include:
-
Acetonitrile and 0.1% formic acid in water (60:40% v/v).[4]
-
Acetonitrile, 5mM ammonium acetate, and formic acid (35:65:0.1, v/v/v).[10]
-
Methanol and 0.05 M KH2PO4 (55:45 v/v).[7]
Detection
Q1: What are the typical mass transitions (MRM) for vilazodone and common internal standards in LC-MS/MS analysis?
A1: For tandem mass spectrometry detection, the following multiple reaction monitoring (MRM) transitions are commonly used:
-
Vilazodone: m/z 442.21 → 155.23[1][2][9] or m/z 442.4 → 155.3.[10] Another method monitors the sum of multiple transitions: m/z 442.022 → 155.000 + 197.000.[3][4]
-
Escitalopram (Internal Standard): m/z 325.14 → 109.2[1][2][9] or m/z 325.1 → 109.0.[10]
-
Vilazodone D8 (Internal Standard): m/z 450.093 → 157.000 + 205.000.[3][4]
Method Validation
Q1: What are the key stability concerns for vilazodone in biological matrices?
A1: Vilazodone has been found to be unstable under certain conditions. Forced degradation studies have shown that it degrades in acidic, basic, and oxidative conditions.[8][11] However, it is generally stable under neutral hydrolytic, photolytic, and thermal stress conditions.[8] It is crucial to evaluate the stability of vilazodone in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term benchtop stability, and long-term storage.[12][13]
Q2: How significant is the matrix effect for vilazodone analysis?
A2: The matrix effect can vary depending on the extraction method and the specific biological matrix. However, several studies using liquid-liquid extraction have reported insignificant matrix effects for vilazodone in human plasma.[1] One study found the matrix effect to be in the range of 96.7–98.9%.[1] Another reported the matrix factor to be between 0.94-0.96.[12] It is always essential to assess the matrix effect during method validation using at least six different lots of the biological matrix.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from various published bioanalytical methods for vilazodone.
Table 1: Extraction Recovery and Matrix Effect
| Analyte | Extraction Method | Biological Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Vilazodone | Liquid-Liquid Extraction | Human Plasma | 79.1 - 83.1 | 96.7 - 98.9 | [1] |
| Vilazodone | Protein Precipitation | Wistar Rat Serum | 98.10 - 98.99 | 94 - 96 | [12] |
| Vilazodone | QuEChERS | Biological Matrices | >75 | Not Reported | [3] |
| Vilazodone | Liquid-Liquid Extraction | Rat Plasma | 89.3 - 94.0 | 100.4 - 100.9 | [14] |
Table 2: Linearity and Sensitivity of LC-MS/MS Methods
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Biological Matrix | Internal Standard | Reference |
| 1 - 200 | 1 | Human Plasma | Escitalopram | [1][2][9] |
| 0.3 - 300 | 0.3 | Human Plasma | Vilazodone D8 | [4] |
| 1.0 - 100 | 1.0 | Rat Plasma | Escitalopram | [10] |
| 1.0 - 64 | Not Reported | Human Plasma | Not Specified | [12] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Vilazodone from Human Plasma
This protocol is adapted from a validated UPLC-MS/MS method.[1][2]
-
To 500 µL of a plasma sample (calibration standard, QC, or unknown), add 50 µL of the internal standard working solution (e.g., escitalopram).
-
Add 50 µL of concentrated ammonia solution.
-
Add 5 mL of diethyl ether.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 5,000 rpm for 5 minutes at 4°C.
-
Transfer 3.5 mL of the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness at 45°C under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Chromatographic and Mass Spectrometric Conditions
The following are typical conditions for the analysis of vilazodone by UPLC-MS/MS.[1][2][9]
-
LC System: Waters Acquity UPLC
-
Column: Acquity UPLC BEH shield RP C18 (1.7 µm, 2.1 × 150 mm)
-
Mobile Phase: Isocratic elution with Methanol:0.2% Formic Acid (90:10, v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 20 µL
-
MS System: Triple-quadrupole tandem mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Vilazodone: m/z 442.21 → 155.23
-
Escitalopram (IS): m/z 325.14 → 109.2
-
Visualizations
Caption: Liquid-Liquid Extraction Workflow for Vilazodone.
Caption: Troubleshooting Poor Chromatographic Peak Shape.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Problem with LC analysis of Vilazodone - Chromatography Forum [chromforum.org]
- 6. ijcr.info [ijcr.info]
- 7. scispace.com [scispace.com]
- 8. Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UPLC-MS-MS Method for the Determination of Vilazodone in Human Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A validated LC-MS/MS method for the rapid quantification of vilazodone in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 14. Quantitative investigation of drug-drug interaction between bergenin and vilazodone in rats through UPLC-MS/MS assay - PMC [pmc.ncbi.nlm.nih.gov]
Methods for reducing ion suppression of vilazodone carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression during the LC-MS/MS analysis of vilazodone carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a matrix effect that occurs during LC-MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference reduces the analyte's signal intensity, leading to inaccurate quantification, reduced sensitivity, and poor reproducibility.[2][3] In complex biological matrices such as plasma, endogenous components are common causes of ion suppression.[2][4]
Q2: How can I determine if ion suppression is impacting my this compound assay?
A2: There are several methods to identify ion suppression. One common technique is the post-column infusion experiment.[1][2] In this method, a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A drop in the baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components that are causing ion suppression.[1] Another indicator is a significant decrease in the peak area of this compound when comparing a standard prepared in a clean solvent versus one spiked into a prepared sample matrix (post-extraction spike).[2]
Q3: What are the primary causes of ion suppression in the analysis of acidic compounds like this compound?
A3: For acidic analytes, ion suppression in electrospray ionization (ESI) can be caused by various matrix components. Phospholipids are a major cause of ion suppression in plasma samples.[2] Other potential sources include salts, detergents, and other endogenous matrix components that can alter the droplet surface tension and compete with the analyte for ionization. The choice of mobile phase additives can also play a role; for instance, strong acids might suppress the ionization of other acidic compounds.[4]
Troubleshooting Guide
Issue: Low or inconsistent signal intensity for this compound.
This is a common symptom of ion suppression. The following troubleshooting steps can help mitigate this issue.
Sample Preparation Optimization
Inadequate sample cleanup is a primary cause of ion suppression. More rigorous sample preparation can remove interfering matrix components.
-
Solid-Phase Extraction (SPE): SPE can selectively extract this compound while leaving behind many matrix components that cause ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for cleaning up complex samples. Several published methods for vilazodone and its metabolites utilize LLE.[5][6][7]
-
Protein Precipitation (PPT): While a simpler method, PPT may not provide as clean of an extract as SPE or LLE. However, it has been successfully used in some vilazodone assays.[8][9]
Chromatographic Separation Improvement
Optimizing the chromatographic conditions can separate this compound from the co-eluting interferences.
-
Change the Stationary Phase: Using a different column chemistry (e.g., C18, Phenyl-Hexyl) can alter selectivity and resolve the analyte from interfering peaks.[10][11]
-
Modify the Mobile Phase:
-
Gradient Elution: Employing a gradient elution can help to separate the analyte from early or late eluting matrix components.[4]
Mass Spectrometer Source and Parameter Optimization
Fine-tuning the ion source parameters can sometimes reduce the impact of ion suppression.
-
Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression for certain compounds.[4]
-
Source Parameters: Optimize parameters such as capillary voltage, gas flow rates, and temperature to maximize the signal for this compound and minimize the influence of interfering compounds.
Utilization of an Internal Standard
Using a stable isotope-labeled (SIL) internal standard is a highly effective way to compensate for ion suppression.[12]
-
Vilazodone-d8: Several methods have successfully used Vilazodone-d8 as an internal standard for the quantification of vilazodone.[7][10][13] While not the carboxylic acid metabolite itself, a SIL internal standard for the parent drug can often track the variability in extraction and ionization if the metabolite's behavior is similar. An ideal scenario would be to use a SIL version of this compound.
Experimental Protocols
Example 1: Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a method developed for the quantification of vilazodone in human plasma.[6]
-
To 100 µL of plasma, add the internal standard solution.
-
Add 1 mL of diethyl ether as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Example 2: Protein Precipitation Protocol
This protocol is based on a method for the analysis of vilazodone and its M10 metabolite in rat plasma.[8][9]
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes recovery and matrix effect data from published methods for vilazodone and its metabolite. Note that direct comparison is challenging due to different experimental conditions.
| Analyte | Sample Preparation | Recovery (%) | Matrix Effect (%) | Reference |
| Vilazodone | Protein Precipitation | 89.3 - 94.0 | 100.4 - 100.9 | [14] |
| Vilazodone Metabolite (M10) | Protein Precipitation | Not specified | Not specified | [14] |
| Vilazodone | Liquid-Liquid Extraction | >75 | Not specified | [15] |
| Vilazodone | Liquid-Liquid Extraction | Consistent and Reproducible | No matrix effect observed | [7][13] |
Visual Diagrams
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS-MS Method for the Determination of Vilazodone in Human Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative investigation of drug-drug interaction between bergenin and vilazodone in rats through UPLC-MS/MS assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Mobile Phase Optimization for Vilazodone Impurity Analysis
Welcome to the technical support center for the chromatographic separation of vilazodone and its process-related impurities. This resource provides in-depth troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of vilazodone and its impurities via HPLC.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution Between Vilazodone and Impurities | Inadequate mobile phase strength or selectivity. | - Adjust Organic Modifier Ratio: Systematically vary the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase. A lower percentage of the organic modifier will generally increase retention times and may improve the separation of closely eluting peaks. - Change Organic Modifier: If adjusting the ratio is insufficient, switch to a different organic modifier (e.g., from methanol to acetonitrile or vice versa). This alters the selectivity of the separation. - Modify Aqueous Phase pH: The pKa of vilazodone is approximately 7.1.[1] Adjusting the pH of the aqueous buffer (e.g., phosphate or formate buffer) can change the ionization state of vilazodone and its impurities, thereby affecting their retention and improving resolution. A pH of 3.0 has been used effectively.[1] |
| Peak Tailing for Vilazodone or Impurity Peaks | - Secondary interactions with residual silanols on the column. - Sample overload. - Inappropriate mobile phase pH. | - Use a Deactivated Column: Employ a column with end-capping to minimize silanol interactions. - Add an Amine Modifier: Incorporate a small amount of a competing amine (e.g., triethylamine) into the mobile phase to block active sites on the stationary phase. - Lower Sample Concentration: Reduce the concentration of the injected sample to avoid overloading the column. - Optimize Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analytes. |
| Broad Peaks | - Low mobile phase flow rate. - Leak in the system (especially between the column and detector). - Change in mobile phase composition.[2] | - Increase Flow Rate: Optimize the flow rate to achieve sharper peaks without excessive backpressure.[2] - System Check: Inspect for loose fittings and leaks throughout the HPLC system.[2] - Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and degassed.[2] |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition. - Temperature variations. - Pump malfunction or leaks.[2] | - Premix Mobile Phase: Use a single, well-mixed mobile phase reservoir instead of online mixing where possible. - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention.[2] - System Maintenance: Regularly check pump seals and connections for leaks and ensure the pump is delivering a consistent flow.[2] |
| Co-elution of Process Impurities | The selected mobile phase does not provide adequate selectivity for specific impurities like Impurity A and Impurity B. | - Gradient Elution: If an isocratic method fails, develop a gradient elution method. Start with a lower organic phase concentration and gradually increase it to resolve complex mixtures of impurities. A gradient of ammonium acetate buffer and acetonitrile has been used to separate vilazodone from a degradation product.[3] - Change Buffer Type: Switch from a phosphate buffer to a formate or acetate buffer, or vice versa, to alter the ionic interactions and selectivity. |
Frequently Asked Questions (FAQs)
Q1: What are the common process impurities of vilazodone that I should be trying to separate?
A1: Common process-related impurities for vilazodone include Impurity A (Vilazodone Acid) and Impurity B.[1][4] Other potential impurities that may arise from synthesis or degradation include Vilazodone N-oxide and oxo-vilazodone.[5]
Q2: What is a good starting point for mobile phase composition?
A2: A widely used and effective starting mobile phase is a mixture of methanol and a phosphate buffer.[1] A specific example is a mobile phase consisting of Methanol and 0.05 M potassium dihydrogen phosphate (KH2PO4) in a 55:45 v/v ratio, with the pH of the buffer adjusted to 3.0 with orthophosphoric acid.[1] Another option is a mixture of acetonitrile and water (50:50 v/v) with the pH adjusted to 3.3 with glacial acetic acid.[6][7]
Q3: How does the pH of the mobile phase affect the separation?
A3: The pH of the mobile phase is a critical parameter as it influences the ionization state of vilazodone and its impurities, which in turn affects their retention on a reverse-phase column. Vilazodone has a reported pKa of 7.1.[1] Operating at a pH well below the pKa (e.g., pH 3.0) ensures that the basic functional groups are protonated, leading to more consistent retention times and often better peak shapes.
Q4: I am observing fronting in my vilazodone peak. What could be the cause?
A4: Peak fronting can be caused by several factors, including high sample concentration (column overload), a mismatch between the sample solvent and the mobile phase, or issues with the column itself such as dead volume or poor packing.[8] Ensure your sample is dissolved in the mobile phase or a weaker solvent and try injecting a lower concentration.[2]
Q5: Can I use a gradient method for separating vilazodone impurities?
A5: Yes, a gradient method can be very effective, especially for complex samples containing multiple impurities with a wide range of polarities. A gradient elution allows for the separation of both early and late-eluting impurities in a single run. For instance, a gradient method using ammonium acetate buffer and acetonitrile has been successfully employed.[3]
Experimental Protocols
Method 1: Isocratic Separation of Vilazodone and Process Impurities A & B
This method is adapted from a validated stability-indicating HPLC method.[1]
-
Column: ZORBAX SB C18 (150 mm x 4.6 mm, 5 µm particle size)[1]
-
Mobile Phase: A mixture of 0.05 M Potassium Dihydrogen Phosphate (KH2PO4) buffer and Methanol (45:55 v/v). The pH of the buffer is adjusted to 3.0 with orthophosphoric acid.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection Wavelength: 235 nm[1]
-
Column Temperature: Ambient[1]
-
Diluent: Mobile phase[1]
-
Sample Preparation:
-
Expected Retention Times:
Method 2: Isocratic Separation using Acetonitrile
This method provides an alternative using a different organic modifier.[6][7]
-
Mobile Phase: A mixture of Acetonitrile and Water (50:50 v/v), with the pH adjusted to 3.3 with Glacial Acetic Acid.[6][7]
-
Expected Retention Time:
Method 3: Isocratic Separation using Ammonium Formate Buffer
This method utilizes a different buffer system.[9][10]
-
Column: C8 or C18 column (e.g., Phenomenex C8, 250 mm x 4.6 mm, 5 µm)[10]
-
Mobile Phase: A mixture of 0.1 M Ammonium formate and Methanol (20:80 v/v).[9][10]
Quantitative Data Summary
| Parameter | Method 1 | Method 2 | Method 3 |
| Column Type | ZORBAX SB C18[1] | Phenomenex C18[6][7] | Phenomenex C8[10] |
| Column Dimensions | 150 x 4.6 mm, 5 µm[1] | 250 x 4.6 mm, 5 µm[6][7] | 250 x 4.6 mm, 5 µm[10] |
| Mobile Phase | 0.05 M KH2PO4 (pH 3.0) : Methanol (45:55)[1] | Water (pH 3.3 with Acetic Acid) : Acetonitrile (50:50)[6][7] | 0.1 M Ammonium Formate : Methanol (20:80)[9][10] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[6][7] | 0.7 mL/min[9][10] |
| Detection (UV) | 235 nm[1] | 240 nm[6][7] | 241 nm[9][10] |
| Vilazodone RT | ~2.5 min[1] | ~2.3 min[6][7] | Not specified |
Visualizations
Caption: Workflow for troubleshooting poor separation of vilazodone impurities.
Caption: Decision tree for addressing common peak shape problems.
References
- 1. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API – Oriental Journal of Chemistry [orientjchem.org]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API - ProQuest [proquest.com]
- 5. WO2014178013A1 - Vilazodone impurities, process for their preparation, and their use as reference standards - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Problem with LC analysis of Vilazodone - Chromatography Forum [chromforum.org]
- 9. rjptonline.org [rjptonline.org]
- 10. rjptonline.org [rjptonline.org]
Validation & Comparative
Navigating Precision: A Comparative Guide to ICH-Validated Analytical Methods for Vilazodone Carboxylic Acid
For researchers, scientists, and professionals in drug development, the robust and validated analysis of active pharmaceutical ingredients (APIs) and their impurities is a cornerstone of ensuring drug safety and efficacy. This guide provides a detailed comparison of analytical methods for Vilazodone Carboxylic Acid, a known process impurity and metabolite of the antidepressant Vilazodone. The methods discussed are validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring they are fit for their intended purpose in a regulatory environment.
Comparative Analysis of Validated Methods
The primary analytical technique for the quantification of Vilazodone and its impurities, including this compound, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Below is a comparison of two distinct RP-HPLC methods validated for this purpose.
Table 1: Comparison of RP-HPLC Method Validation Parameters for this compound (Impurity A)
| Validation Parameter | Method 1: Stability-Indicating RP-HPLC | Method 2: UPLC Method |
| Linearity Range | 0.05 - 1.5 µg/mL | 20 - 60 µg/mL (for Vilazodone) |
| Correlation Coefficient (r²) | > 0.999 | 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99% - 100% (for Vilazodone) |
| Precision (% RSD) | < 2.0% | 0.59% - 0.72% (for Vilazodone) |
| Limit of Detection (LOD) | 0.015 µg/mL | Not Reported for Impurity |
| Limit of Quantitation (LOQ) | 0.05 µg/mL | Not Reported for Impurity |
Note: Data for Method 2 primarily pertains to the parent compound, Vilazodone Hydrochloride, as specific data for the carboxylic acid impurity was not detailed in the available literature.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of analytical results. The protocols for the compared methods are outlined below.
Method 1: Stability-Indicating RP-HPLC Method
This method is designed to separate Vilazodone from its process-related impurities, including this compound (Impurity A), and any degradation products that may form under stress conditions.[2][3]
Chromatographic Conditions:
-
Instrument: Waters Alliance HPLC (Model 2695) with a photodiode array detector.[2]
-
Mobile Phase: A mixture of 0.05 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with orthophosphoric acid) and Methanol in a 45:55 v/v ratio.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 235 nm.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.[2]
-
Diluent: Mobile Phase.[2]
Standard Solution Preparation: A stock solution of this compound (Impurity A) is prepared by dissolving an accurately weighed amount in the diluent to achieve a known concentration. Further dilutions are made to prepare calibration standards and quality control samples.[2]
Validation Procedure: The method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, LOD, LOQ, and robustness.[2][4][5][6][7] Forced degradation studies were also conducted under acidic, basic, oxidative, thermal, and photolytic conditions to demonstrate the stability-indicating nature of the method.[2][3]
Method 2: Ultra-Performance Liquid Chromatography (UPLC) Method
This method offers a faster analysis time and reduced solvent consumption compared to traditional HPLC methods.[1]
Chromatographic Conditions:
-
Instrument: Waters Acquity UPLC 2695 module with a UV detector.[1]
-
Column: Acquity UPLC BEH C18 (100 mm x 3 mm, 1.7 µm).[1]
-
Mobile Phase: An isocratic mixture of 0.1% Orthophosphoric acid buffer and Acetonitrile in a 40:60 v/v ratio.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Detection Wavelength: 238 nm.[1]
-
Injection Volume: 0.5 µL.[1]
-
Run Time: Approximately 6 minutes.[1]
Standard Solution Preparation: A stock solution of Vilazodone Hydrochloride (1 mg/mL) is prepared by dissolving 25 mg of the API in 25 mL of methanol. Further dilutions are made to prepare working standards.[1]
Validation Procedure: The method was validated as per ICH guidelines, demonstrating acceptable linearity, accuracy, and precision for the analysis of Vilazodone Hydrochloride.[1] While specific validation for the carboxylic acid impurity is not detailed, the method's specificity would be evaluated to ensure no interference at the retention time of the analyte.[1][4]
Visualizing the Validation Workflow
To understand the logical flow of analytical method validation as per ICH guidelines, the following diagram illustrates the key stages and parameters.
Caption: Workflow for analytical method validation as per ICH Q2(R1) guidelines.
Comparative Performance Overview
The following diagram provides a high-level comparison of the key performance attributes of the two discussed analytical methods.
Caption: Key attribute comparison between the RP-HPLC and UPLC methods.
References
- 1. ijcr.info [ijcr.info]
- 2. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API – Oriental Journal of Chemistry [orientjchem.org]
- 3. scispace.com [scispace.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. altabrisagroup.com [altabrisagroup.com]
Vilazodone vs. Its Carboxylic Acid Metabolite: A Comparative Stability Analysis
For researchers, scientists, and drug development professionals, understanding the stability of a drug substance and its metabolites is paramount for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of the stability of the antidepressant vilazodone and its primary carboxylic acid metabolite, supported by experimental data from forced degradation studies.
Vilazodone is a selective serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist.[1] Its metabolism in the human body leads to the formation of several metabolites, with the carboxylic acid derivative (also referred to as M10 or Impurity A) being a significant product.[2][3] The conversion of the parent drug to this metabolite involves the hydrolysis of the amide group, a key factor in their comparative stability.
Chemical Structures
The stability of a molecule is intrinsically linked to its chemical structure. Vilazodone possesses a carboxamide group that is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding its carboxylic acid metabolite.
Vilazodone: 5-{4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxamide
Vilazodone Carboxylic Acid Metabolite: 5-{4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxylic acid[3]
Quantitative Stability Data
Forced degradation studies are crucial for determining the intrinsic stability of a drug substance and identifying potential degradation products. The following table summarizes the degradation of vilazodone under various stress conditions, as reported in the literature. Notably, the formation of the carboxylic acid metabolite is a primary degradation pathway, particularly under alkaline hydrolysis.
| Stress Condition | Reagent/Parameters | Duration | Vilazodone Degradation (%) | Primary Degradation Product(s) | Reference |
| Acidic Hydrolysis | 1 N HCl | 20 min | 3.12 | 1-(4-Penten-1-yl) piperazine and others | [4] |
| Alkaline Hydrolysis | 0.5 N NaOH | 2 hours | 4.78 - ~5 | This compound | [3][4] |
| Oxidative Degradation | 30% H₂O₂ | 20 min | 7.8 | Isomeric N-oxides | [4][5] |
| Thermal Degradation | 80°C | 48 hours | 3.53 | Not specified | [4] |
| Photolytic Degradation | ICH Q1B conditions | - | 4.9 | Not specified | [4] |
| Neutral Hydrolysis | Water | - | Stable | - | [5] |
Note: Direct comparative stability data for the isolated carboxylic acid metabolite under the same forced degradation conditions is not extensively available in the public domain. The data presented reflects the degradation of the parent drug, vilazodone, and the conditions under which its carboxylic acid metabolite is formed.
Experimental Protocols
The following are detailed methodologies for the key forced degradation experiments cited in the stability data table.
Forced Degradation Stock Solution Preparation
A stock solution of vilazodone hydrochloride is prepared at a concentration of 1 mg/mL in a suitable diluent (e.g., a mixture of methanol and water).[6]
Acidic Degradation
-
To the vilazodone stock solution, an equal volume of 1 N hydrochloric acid is added.
-
The mixture is refluxed for 20 minutes at 80°C.
-
After cooling to room temperature, the solution is neutralized with 1 N sodium hydroxide.
-
The final solution is diluted with the mobile phase to a suitable concentration for HPLC analysis.[6]
Alkaline Degradation
-
To the vilazodone stock solution, an equal volume of 0.5 N sodium hydroxide is added.
-
The mixture is refluxed for 2 hours at 100°C.
-
After cooling to room temperature, the solution is neutralized with 0.5 N hydrochloric acid.
-
The final solution is diluted with the mobile phase for subsequent HPLC analysis.[3]
Oxidative Degradation
-
The vilazodone stock solution is treated with 30% hydrogen peroxide.
-
The mixture is refluxed for 20 minutes at 80°C.
-
The solution is then cooled and diluted with the mobile phase for HPLC analysis.[6]
Thermal Degradation
-
Vilazodone hydrochloride API is placed in a Petri dish.
-
The sample is exposed to a temperature of 80°C for 48 hours in a hot air oven.
-
After the specified duration, the sample is dissolved in a suitable diluent for analysis.
Photolytic Degradation
-
The vilazodone sample is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample is kept in the dark under the same conditions.
-
Following exposure, the samples are prepared for analysis.
Visualizations
Vilazodone Signaling Pathway
Vilazodone exerts its antidepressant effects through a dual mechanism of action: selective serotonin reuptake inhibition and partial agonism at the 5-HT1A receptor. This is thought to enhance serotonergic activity in the central nervous system.[1]
Caption: Vilazodone's dual mechanism of action.
Experimental Workflow for Comparative Stability Analysis
A logical workflow for conducting a comparative stability analysis of a parent drug and its metabolite is essential for generating reliable and reproducible data.
References
- 1. Vilazodone HCl (Viibryd): A Serotonin Partial Agonist and Reuptake Inhibitor For the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
A Comparative Guide to HPLC and UPLC Methods for Vilazodone Assay
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative determination of the antidepressant agent, vilazodone. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental protocols and performance characteristics of each technique.
Vilazodone, a selective serotonin reuptake inhibitor and 5-HT1A receptor partial agonist, requires accurate and reliable analytical methods for its quantification in bulk drug, pharmaceutical formulations, and biological matrices. Both HPLC and UPLC are powerful chromatographic techniques widely employed for this purpose. This guide will delve into the specifics of published methods, presenting a side-by-side comparison to aid in method selection and development.
Experimental Protocols
Detailed methodologies for both HPLC and UPLC assays are crucial for reproducibility and method transfer. The following sections outline the key parameters for several validated methods.
High-Performance Liquid Chromatography (HPLC) Protocols:
Multiple RP-HPLC methods have been developed for vilazodone analysis. Here are the specifics of three distinct methods:
-
Method 1: This method employs a C8 column with a mobile phase consisting of 0.1M Ammonium formate and Methanol in a 20:80 v/v ratio. Isocratic elution is performed at a flow rate of 0.7 mL/min, with UV detection at 241 nm. The total run time for this method is 10 minutes.[1][2]
-
Method 2: This protocol utilizes a C18 column with a mobile phase of Methanol and 10mM potassium dihydrogen phosphate (pH 3.5) in a 20:80 v/v ratio. The flow rate is set to 1.0 mL/min, and detection is carried out at 257 nm. The retention time for vilazodone is approximately 2.5 minutes.[3]
-
Method 3: A Qualisil BDS C18 column is used in this method with methanol as the mobile phase. The flow rate is 1.0 mL/min, with UV detection at 242 nm. Vilazodone elutes at a retention time of 3.58 minutes, and the total analysis run time is under 10 minutes.[4]
Ultra-Performance Liquid Chromatography (UPLC) Protocol:
UPLC methods offer significant advantages in terms of speed and efficiency. A representative UPLC method for vilazodone is detailed below:
-
Method 4: This UPLC method uses an Acquity UPLC BEH C18 column (1.7 µm, 3 mm x 100 mm). The mobile phase is a mixture of 0.1% Orthophosphoric acid and acetonitrile (40:60 v/v) delivered at a flow rate of 0.3 mL/min. Detection is performed at 238 nm, and the retention time for vilazodone is 3.08 minutes.[5]
Cross-Validation Workflow
The process of cross-validating analytical methods involves a systematic comparison of their performance characteristics to ensure that the alternative method provides results that are in agreement with the established one. The following diagram illustrates a typical workflow for the cross-validation of HPLC and UPLC methods.
Performance Data Comparison
The following table summarizes the quantitative performance data for the described HPLC and UPLC methods, allowing for a direct comparison of their validation parameters.
| Parameter | HPLC Method 1[1][2] | HPLC Method 2[3] | HPLC Method 3[4] | UPLC Method 4[5] |
| Linearity Range | 0.1 - 120 µg/mL | 2 - 12 µg/mL | 0.4 - 1.2 µg/mL | 20 - 60 µg/mL |
| Correlation Coefficient (R²) | 0.9994 | 0.9996 | 0.9987 | 0.999 |
| Accuracy (% Recovery) | 99.40 - 99.75 | 99.52 - 100.59 | High | 99 - 100 |
| Precision (% RSD) | 0.8 - 1.12 (Intraday) | 0.29 - 1.16 (Intraday) | < 2 | 0.59 - 0.72 |
| 0.75 - 1.28 (Interday) | 0.45 - 1.19 (Interday) | |||
| Limit of Detection (LOD) | 0.028 µg/mL | Not Reported | 0.04 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | 0.085 µg/mL | Not Reported | 0.12 µg/mL | Not Reported |
| Retention Time | Not specified | ~2.5 min | 3.58 min | 3.08 min |
| Run Time | 10 min | Not specified | < 10 min | Significantly shorter than HPLC |
Conclusion
The choice between HPLC and UPLC for vilazodone assay depends on the specific requirements of the analysis. HPLC methods are robust, reliable, and widely available, demonstrating excellent linearity, accuracy, and precision.[1][2][3][4] They are well-suited for routine quality control testing.
On the other hand, UPLC technology offers significant advantages in terms of reduced analysis time and solvent consumption, leading to higher throughput and lower operational costs.[5][6] The UPLC method presented shows comparable performance to the HPLC methods in terms of accuracy and precision, with the added benefit of speed.[5] The cross-validation of these methods is essential to ensure a seamless transfer from a conventional HPLC method to a more rapid UPLC method, particularly in a high-throughput environment.
References
A Comparative Analysis of the Metabolite Profiles of Vilazodone and Vortioxetine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolite profiles of two antidepressant drugs, vilazodone and vortioxetine. The information presented is intended to support research and development efforts by offering a comprehensive overview of their metabolic pathways, major metabolites, and the analytical methods used for their characterization.
Executive Summary
Vilazodone and vortioxetine are both extensively metabolized in humans, primarily through hepatic pathways involving cytochrome P450 (CYP) enzymes. However, the specific enzymes, major metabolites, and their pharmacological activities differ significantly. Vilazodone's metabolism is predominantly mediated by CYP3A4, leading to several metabolites, with M17 being the most abundant in plasma. Vortioxetine is mainly metabolized by CYP2D6, resulting in a pharmacologically inactive carboxylic acid metabolite (Lu AA34443) as the primary circulating metabolite. The parent compound is largely responsible for the pharmacological activity of both drugs.
Quantitative Comparison of Major Metabolites
The following tables summarize the key quantitative data regarding the major metabolites of vilazodone and vortioxetine identified in human plasma.
Table 1: Vilazodone and its Major Metabolites in Human Plasma
| Analyte | Major Metabolizing Enzyme(s) | Major Metabolites Identified | Plasma Concentration (ng/mL) | Pharmacological Activity of Metabolites |
| Vilazodone | CYP3A4 (major), CYP2C19, CYP2D6, Carboxylesterase | M17 (butyric acid of the indole fragment) | Steady-state Cmax: 156 ng/mL (40 mg dose)[1] | Parent drug is primary active moiety[2][3] |
| M10 (carboxylic acid derivative) | Data not readily available in reviewed literature | Not considered to have significant pharmacological activity[4] | ||
| M13 (6-hydroxyvilazodone) | Data not readily available in reviewed literature | Not considered to have significant pharmacological activity | ||
| M17 | - | - | Approximately half the concentration of vilazodone[5] | Not considered to have significant serotonergic activity[1] |
Table 2: Vortioxetine and its Major Metabolites in Human Plasma
| Analyte | Major Metabolizing Enzyme(s) | Major Metabolites Identified | Plasma Concentration (ng/mL) | Pharmacological Activity of Metabolites |
| Vortioxetine | CYP2D6 (major), CYP3A4/5, CYP2C9, CYP2C19, CYP2A6, CYP2C8, CYP2B6 | Lu AA34443 (carboxylic acid metabolite) | Steady-state Cmax: 9, 18, and 33 ng/mL for 5, 10, and 20 mg doses, respectively[2] | Parent drug is primary active moiety[6] |
| Lu AA39835 (hydroxyl metabolite) | Plasma metabolic ratio ≤4%[4] | Active, but does not cross the blood-brain barrier[6] | ||
| Lu AA34443 | - | - | Constitutes 14–28% of metabolite composition in plasma[2] | Pharmacologically inactive[2][4] |
Metabolic Pathways
The metabolic pathways of vilazodone and vortioxetine are distinct, primarily due to the different CYP enzymes involved in their biotransformation.
References
- 1. Details of the Metabolic Reaction (MR) | INTEDE [intede.idrblab.net]
- 2. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. ovid.com [ovid.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
Vilazodone Metabolism: A Comparative Guide for Preclinical Species and Humans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of vilazodone, an antidepressant agent, across common preclinical species (rat, dog, and monkey) and humans. Understanding species-specific differences in drug metabolism is crucial for the accurate extrapolation of preclinical safety and efficacy data to human clinical trials. This document summarizes key quantitative data, details experimental methodologies, and visualizes the primary metabolic routes to aid in drug development and research.
Executive Summary
Vilazodone undergoes extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. In humans, CYP3A4 is the major enzyme responsible for its biotransformation, with minor contributions from CYP2C19 and CYP2D6 . The two primary inactive metabolites in humans are designated as M10 and M17 . Preclinical studies in rats, dogs, and monkeys show both similarities and notable differences in the metabolic profile compared to humans. While a direct quantitative comparison of all metabolites across all species is not exhaustively available in the public domain, this guide compiles the existing data to highlight key trends and inform preclinical model selection.
Comparative Pharmacokinetics and Metabolism
The following tables summarize the available pharmacokinetic parameters of vilazodone and its in vitro metabolic stability across different species.
Table 1: Comparative Pharmacokinetic Parameters of Vilazodone
| Parameter | Human | Rat | Dog (Fasted) | Dog (Fed) | Monkey |
| Tmax (h) | 3.7–5.3[1][2] | ~3.0 | 1.5[3] | 10.0[3] | N/A |
| t1/2 (h) | 20–25[1][2] | 4.32 ± 0.23 | 1.7 ± 0.2[3] | 4.6 ± 1.1[3] | N/A |
| Cmax (ng/mL) | ~156 (at 40 mg/day) | 69.37 ± 21.33 (at 4 mg/kg) | 38.7 ± 4.8 (at 40 mg/dog)[3] | 39.4 ± 5.6 (at 40 mg/dog)[3] | N/A |
| Primary Metabolizing Enzymes | CYP3A4 (major), CYP2C19, CYP2D6 (minor)[1][4] | CYP enzymes | N/A | N/A | N/A |
| Major Metabolites Identified | M10, M17[1][4] | 12 metabolites identified (including M10) | N/A | N/A | N/A |
| N/A: Data not available in the reviewed literature. |
Table 2: In Vitro Metabolic Stability of Vilazodone (as EMD68843)
| Species | In Vitro System | Results |
| Human | Cryopreserved Hepatocytes, Microsomes | Good correlation with in vivo metabolism, production of Phase 1 and Phase 2 metabolites.[5] |
| Rat | Cryopreserved Hepatocytes, Microsomes | Good correlation with in vivo metabolism, production of Phase 1 and Phase 2 metabolites.[5] |
| Dog | Cryopreserved Hepatocytes, Microsomes | Good correlation with in vivo metabolism, production of Phase 1 and Phase 2 metabolites.[5] |
| Monkey | Cryopreserved Hepatocytes, Microsomes | Good correlation with in vivo metabolism, production of Phase 1 and Phase 2 metabolites.[5] |
Metabolic Pathways of Vilazodone
Vilazodone is metabolized through several pathways, including hydroxylation, N-dealkylation, and glucuronidation. The major routes of biotransformation in humans are depicted in the following diagram.
Caption: Primary metabolic pathways of vilazodone in humans.
Experimental Protocols
The following sections detail the general methodologies employed in the in vitro and in vivo metabolism studies of vilazodone.
In Vitro Metabolism Studies using Liver Microsomes and Hepatocytes
-
Objective: To identify metabolites and determine the metabolic stability of vilazodone in liver preparations from different species.
-
Materials:
-
Cryopreserved hepatocytes and liver microsomes from human, rat, dog, and monkey.
-
Vilazodone (or its radiolabeled form).
-
NADPH regenerating system (for microsomes).
-
Appropriate incubation buffers and media.
-
-
General Procedure:
-
Vilazodone is incubated with liver microsomes (supplemented with an NADPH regenerating system) or hepatocyte suspensions.
-
The incubation is carried out at 37°C for a specified time course.
-
The reaction is terminated by the addition of a quenching solvent (e.g., acetonitrile).
-
Samples are centrifuged to pellet the protein, and the supernatant is collected for analysis.
-
Metabolite identification and quantification are performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5]
-
In Vivo Metabolism and Pharmacokinetic Studies in Rats
-
Objective: To identify the metabolites of vilazodone in a living system and to characterize its pharmacokinetic profile.
-
Animal Model: Sprague-Dawley rats.[1]
-
General Procedure:
-
A single oral dose of vilazodone is administered to the rats.
-
Blood, urine, and feces samples are collected at various time points post-dosing.
-
Plasma is separated from the blood samples.
-
Samples are processed (e.g., protein precipitation, solid-phase extraction) to extract vilazodone and its metabolites.
-
Analysis of the parent drug and metabolites is conducted using LC-MS/MS to determine concentrations and identify metabolic products.[1]
-
Discussion
The available data indicate that while there is a good general correlation between the in vitro and in vivo metabolism of vilazodone across the tested species, quantitative differences likely exist. The rat appears to be a suitable model for identifying the metabolic pathways of vilazodone, as a significant number of metabolites have been characterized in this species.[1] However, the specific contributions of CYP orthologs in preclinical species to vilazodone metabolism require further investigation to fully understand any species-specific differences in clearance and drug-drug interaction potential. The major human metabolites, M10 and M17, are formed through distinct pathways, and their relative formation in preclinical species is a critical factor for safety assessment. The observation that cryopreserved hepatocytes from all tested species produce both Phase 1 and Phase 2 metabolites and correlate well with in vivo findings suggests their utility in preclinical drug development for predicting human metabolism.[5]
Conclusion
This guide provides a comparative overview of vilazodone metabolism in humans and key preclinical species. The primary role of CYP3A4 in human metabolism is well-established, and preclinical models generally reflect the metabolic pathways observed in humans. However, researchers and drug development professionals should be mindful of potential quantitative differences in metabolite formation and the specific CYP enzymes involved when extrapolating preclinical data. Further studies providing a direct quantitative comparison of the major metabolites across species would be beneficial for refining the risk assessment of vilazodone.
References
- 1. Identification and characterization of vilazodone metabolites in rats and microsomes by ultrahigh-performance liquid chromatography/quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of feeding on the pharmacokinetics of vilazodone in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies comparing in vivo:in vitro metabolism of three pharmaceutical compounds in rat, dog, monkey, and human using cryopreserved hepatocytes, microsomes, and collagen gel immobilized hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Vilazodone Carboxylic Acid as a Specified Impurity in Drug Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the validation of vilazodone carboxylic acid as a specified impurity in vilazodone drug products. This compound is a known process-related impurity of vilazodone and its monitoring is crucial for ensuring the quality, safety, and efficacy of the final drug product.[1] This document outlines detailed experimental protocols, presents a comparative analysis of validation parameters, and illustrates the analytical workflow and the pharmacological context of vilazodone's mechanism of action through detailed diagrams.
Introduction to Impurity Profiling and Vilazodone
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and quality. According to ICH guidelines, any impurity exceeding a 0.1% threshold must be identified and characterized.[2]
Vilazodone is an antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[3][4] This dual mechanism of action is believed to contribute to its efficacy in treating major depressive disorder. This compound is an intermediate in the synthesis of vilazodone and can persist as an impurity in the final drug substance.[1] Therefore, validated analytical methods are essential for its accurate quantification.
Comparison of Analytical Methods: HPLC vs. UPLC
Both HPLC and UPLC are powerful chromatographic techniques for the separation and quantification of pharmaceutical impurities. UPLC, a more recent advancement, utilizes smaller particle sizes in the stationary phase (sub-2 µm) and higher pressures, resulting in faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC.
The following table summarizes the performance characteristics of a validated HPLC method and a proposed UPLC method for the analysis of this compound. The UPLC data is extrapolated from methods developed for vilazodone and general principles of UPLC performance enhancement over HPLC.
| Validation Parameter | HPLC Method | UPLC Method (Anticipated) |
| Linearity Range | 0.05 - 2.5 µg/mL | 0.01 - 2.5 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.03 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Run Time | ~15 minutes | ~3-5 minutes |
Experimental Protocols
Validated HPLC Method for this compound
This protocol is based on a stability-indicating HPLC method developed for vilazodone and its process-related impurities.[1]
a. Materials and Reagents:
-
Vilazodone Hydrochloride Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (Milli-Q or equivalent)
b. Chromatographic Conditions:
-
Instrument: HPLC system with a UV-Vis detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A filtered and degassed mixture of 0.05M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and Methanol (45:55 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 242 nm
-
Injection Volume: 20 µL
c. Preparation of Solutions:
-
Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linearity range (e.g., 0.05, 0.1, 0.5, 1.0, and 2.5 µg/mL).
-
Sample Solution: Accurately weigh a quantity of the vilazodone drug product powder equivalent to 10 mg of vilazodone and transfer to a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm nylon filter.
d. Validation Procedure:
-
Specificity: Analyze blank (mobile phase), placebo, vilazodone standard, and this compound standard solutions to demonstrate the absence of interference at the retention time of the impurity.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy (Recovery): Spike a placebo sample with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit) in triplicate and calculate the percentage recovery.
-
Precision (Repeatability and Intermediate Precision): Analyze six replicate injections of a standard solution of this compound. For intermediate precision, repeat the analysis on a different day with a different analyst and instrument.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
Proposed UPLC Method for this compound
This proposed protocol is adapted from UPLC methods for vilazodone and is expected to offer faster and more sensitive analysis.[5][6]
a. Materials and Reagents:
-
Same as for the HPLC method.
b. Chromatographic Conditions:
-
Instrument: UPLC system with a UV-Vis or PDA detector
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase: A filtered and degassed mixture of 0.1% formic acid in water and acetonitrile (gradient elution may be optimized for best separation).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 242 nm
-
Injection Volume: 2 µL
c. Preparation of Solutions:
-
Similar to the HPLC method, but with potentially lower concentrations for the working standard solutions due to the higher sensitivity of UPLC.
d. Validation Procedure:
-
Follow the same validation parameters as outlined for the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, and LOQ), with acceptance criteria reflecting the expected higher performance of UPLC.
Visualizations
The following diagrams illustrate the analytical workflow for method validation and the pharmacological context of vilazodone's action.
Caption: Workflow for the validation of an analytical method for impurity quantification.
Caption: Dual mechanism of action of Vilazodone at the serotonin synapse.
References
- 1. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API – Oriental Journal of Chemistry [orientjchem.org]
- 2. Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Vilazodone, Serotonin, and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Inter-laboratory study for the validation of vilazodone analytical methods
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of vilazodone, a selective serotonin reuptake inhibitor and 5-HT1A receptor partial agonist used in the treatment of major depressive disorder.[1][2][3] The objective of this document is to equip researchers, scientists, and drug development professionals with the necessary data and protocols to select the most appropriate analytical method for their specific needs, whether for quality control, pharmacokinetic studies, or stability testing. The methods discussed include High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Validated Methods
The selection of an analytical method is a critical step in drug development and quality control. The following tables summarize the key validation parameters for various vilazodone analytical methods, providing a basis for objective comparison.
Table 1: Comparison of HPLC Methods for Vilazodone Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Mobile Phase | 0.1M Ammonium formate: Methanol (20:80, v/v)[2] | Methanol[1] | 0.05 M KH2PO4: Methanol (45:55 v/v)[3] |
| Column | Not Specified | Qualisil BDS C18[1] | ZORBAX SB C18 (15 cm X 4.6 mm, 5 µ)[3] |
| Flow Rate | 0.7 mL/min[2] | 1.0 mL/min[1] | Not Specified |
| Detection Wavelength | 241 nm[2] | 242 nm[1] | 235 nm[3] |
| Linearity Range | 0.1-120 µg/mL[2] | 0.4-1.2 µg/mL[1] | Not Specified |
| Correlation Coefficient (r²) | 0.9994[2] | 0.9987[1] | Not Specified |
| LOD | 0.028153 µg/mL[2] | 0.04 µg/mL[1] | Not Specified |
| LOQ | 0.0853 µg/mL[2] | 0.12 µg/mL[1] | Not Specified |
| Accuracy (% Recovery) | 99.25-100.5% | Not Specified | Not Specified |
| Precision (%RSD) | 0.75-1.28%[2] | Not Specified | Not Specified |
Table 2: Comparison of UV-Spectrophotometric Methods for Vilazodone Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent | Distilled Water[4] | Methanol[5] | Methanol[6] |
| λmax | 240 nm[4] | 285 nm[5] | 241 nm[6] |
| Linearity Range | 2-10 µg/mL[4] | 5-60 µg/mL[5] | 2-10 µg/mL[6] |
| Correlation Coefficient (r²) | 0.9993[4] | > 0.999[5] | 0.999[6] |
| LOD | 0.372 µg/mL[4] | Not Specified | Not Specified |
| LOQ | 1.126 µg/mL[4] | Not Specified | Not Specified |
| Accuracy (% Recovery) | 99.49 - 100.49%[4] | > 100%[5] | 99.99 - 100.13%[6] |
| Precision (%RSD) | Intra-day: 1.47%, Inter-day: 1.69%[4] | < 2%[5] | Not Specified |
Table 3: Comparison of HPTLC and LC-MS/MS Methods for Vilazodone Analysis
| Parameter | HPTLC Method | LC-MS/MS Method |
| Mobile Phase | Toluene: Methanol (7:3 v/v)[7] | Acetonitrile: 5mM ammonium acetate: formic acid (35:65:0.1, v/v/v)[8] |
| Stationary Phase | Silica gel 60 F254 plates[7] | Agela C18 column[8] |
| Detection | 240 nm[7] | MRM (m/z 442.4→155.3)[8] |
| Linearity Range | 100–500 ng/band[7] | 1.0-100 ng/mL[8] |
| Correlation Coefficient (r²) | 0.995[7] | ≥0.993[8] |
| LOD | 2.21 ng/band[7] | Not Specified |
| LOQ | 6.75 ng/band[7] | 1.0 ng/mL |
| Accuracy (% Recovery) | Not Specified | -9.8 to 6.9% (%RE)[8] |
| Precision (%RSD) | Not Specified | < 13.4%[8] |
Experimental Protocols
Detailed methodologies for the validated analytical techniques are provided below. These protocols are based on published studies and offer a starting point for laboratory implementation.
This method is suitable for the determination of vilazodone in bulk and pharmaceutical formulations.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 column (e.g., Qualisil BDS C18) is used.[1]
-
Mobile Phase: Methanol is employed as the mobile phase at a flow rate of 1.0 mL/min.[1]
-
Detection: UV detection is performed at 242 nm.[1]
-
Standard Preparation: A standard stock solution of vilazodone is prepared by dissolving 10 mg of the reference standard in 100 mL of methanol to achieve a concentration of 100 µg/mL.[1] Working standards are prepared by further dilution with the mobile phase.[1]
-
Sample Preparation: For tablet analysis, twenty tablets are weighed and crushed. A quantity of powder equivalent to 10 mg of vilazodone is transferred to a 100 mL volumetric flask with methanol, sonicated, and diluted to volume. The solution is then filtered.[1]
-
Validation Parameters: The method is validated for linearity, precision, accuracy, robustness, and system suitability according to ICH guidelines.[1]
This is a simple and cost-effective method for the estimation of vilazodone in bulk and pharmaceutical dosage forms.[4]
-
Instrumentation: A double beam UV/Visible spectrophotometer with 1 cm matched quartz cells is utilized.[4]
-
Solvent: Distilled water is used as the solvent.[4]
-
Wavelength of Maximum Absorbance (λmax): The absorbance is measured at 240 nm.[4]
-
Standard Preparation: A stock solution of vilazodone hydrochloride is prepared in distilled water.[4]
-
Linearity: The method demonstrates linearity in the concentration range of 2-10 µg/mL.[4]
-
Validation: The method is validated for accuracy, precision (intra-day and inter-day), and limits of detection (LOD) and quantification (LOQ).[4]
This stability-indicating HPTLC method is used for the estimation of vilazodone hydrochloride.[7]
-
Instrumentation: A standard HPTLC system with a suitable applicator, developing chamber, and scanner is used.
-
Stationary Phase: Aluminum plates precoated with silica gel 60 F254 are used.[7]
-
Mobile Phase: The mobile phase consists of a mixture of Toluene and Methanol in a 7:3 v/v ratio.[7]
-
Detection: Densitometric analysis is carried out at 240 nm.[7]
-
Linearity: The method is linear over a concentration range of 100–500 ng/band.[7]
-
Validation: The method is validated according to ICH guidelines, including forced degradation studies to demonstrate its stability-indicating nature.[7]
This rapid and sensitive method is designed for the quantification of vilazodone in rat plasma, making it suitable for pharmacokinetic studies.[8]
-
Instrumentation: An LC-MS/MS system with a triple quadrupole mass spectrometer is used.
-
Chromatographic Conditions: Separation is achieved on an Agela C18 column with an isocratic mobile phase of acetonitrile, 5mM ammonium acetate, and formic acid (35:65:0.1, v/v/v) at a flow rate of 0.25 mL/min.[8]
-
Detection: Detection is performed using multiple reaction-monitoring (MRM) with transitions of m/z 442.4→155.3 for vilazodone.[8]
-
Sample Preparation: Vilazodone is extracted from rat plasma using an organic solvent.[8]
-
Validation: The method is fully validated for sensitivity, selectivity, stability, matrix effect, and recovery.[8]
Workflow and Pathway Diagrams
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for analytical method validation and the mechanism of action of vilazodone.
Caption: General workflow for analytical method validation.
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijrpb.com [ijrpb.com]
- 5. ukm.my [ukm.my]
- 6. ajprjournal.com [ajprjournal.com]
- 7. Development and Validation of Stability Indicating HPTLC Method for Estimation of Vilazodone Hydrochloride - IJPRS [ijprs.com]
- 8. A validated LC-MS/MS method for the rapid quantification of vilazodone in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Sourcing and Qualification of Vilazodone Carboxylic Acid Certified Reference Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. Certified reference standards (CRS) are the cornerstone of achieving this precision, particularly in the pharmaceutical industry. This guide provides a comprehensive comparison for the sourcing and qualification of vilazodone carboxylic acid certified reference standard, a critical metabolite of the antidepressant drug vilazodone.
This compound is a key analyte in pharmacokinetic and metabolic studies of vilazodone. Ensuring the quality of its certified reference standard is crucial for generating valid and reproducible data for regulatory submissions and research publications. This guide outlines the key quality attributes to consider when sourcing this CRS and provides a detailed experimental protocol for its qualification.
Comparison of this compound Certified Reference Standards
When sourcing a this compound CRS, a thorough evaluation of the supplier's Certificate of Analysis (CoA) is essential. The following table summarizes the key quantitative data to compare between a new lot of a commercially available CRS and a well-characterized in-house or secondary reference standard.
| Parameter | Supplier A (New Lot) | In-house/Secondary Standard (Established Lot) |
| Purity (Assay by HPLC) | 99.8% | 99.7% |
| Identity Confirmation | Conforms to structure (¹H NMR, MS) | Conforms to structure (¹H NMR, MS) |
| Certified Impurities | Impurity A: 0.05%Impurity B: 0.03%Total Impurities: 0.12% | Impurity A: 0.06%Impurity B: 0.04%Total Impurities: 0.15% |
| Water Content (Karl Fischer) | 0.15% | 0.20% |
| Residual Solvents (GC-HS) | <0.05% (Acetone)<0.01% (Methanol) | <0.05% (Acetone)<0.01% (Methanol) |
| Certification | ISO 17034, ISO/IEC 17025 | Characterized in-house against primary standard |
| Traceability | Traceable to SI units | Traceable to primary pharmacopeial standard |
Experimental Protocol for Qualification
The qualification of a new batch of this compound certified reference standard should be performed against an established, well-characterized in-house or secondary standard. This process ensures the consistency and reliability of analytical results over time.
Objective: To verify the identity, purity, and potency of a new lot of this compound certified reference standard.
Materials:
-
This compound CRS (New Lot)
-
In-house/Secondary this compound Reference Standard (Established Lot)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (or other suitable buffer components)
-
Validated HPLC or UPLC system with UV or MS detector
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Visual and Physical Examination:
-
Visually inspect the new CRS for appearance (color, form) and compare it with the description on the CoA and the established standard.
-
-
Identity Confirmation (Spectroscopic Analysis):
-
Fourier Transform Infrared (FTIR) Spectroscopy: Acquire the FTIR spectrum of the new CRS and compare it with the spectrum of the established standard. The spectra should be superimposable.
-
Mass Spectrometry (MS): Prepare a dilute solution of the new CRS and analyze it by LC-MS or direct infusion MS to confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a primary qualification, ¹H NMR and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
-
Purity and Impurity Profiling (Chromatographic Analysis):
-
High-Performance Liquid Chromatography (HPLC):
-
Use a validated, stability-indicating HPLC method. A typical method might employ a C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase.
-
Prepare solutions of the new CRS and the established standard at the same concentration.
-
Inject both solutions and compare the chromatograms.
-
Determine the purity of the new CRS by area normalization.
-
Identify and quantify any impurities by comparing their retention times and response factors with known impurity standards, if available. The impurity profile should be comparable to that of the established standard.
-
-
-
Assay (Potency Determination):
-
Prepare standard solutions of both the new CRS and the established standard at multiple concentration levels.
-
Inject the solutions into the HPLC system and construct a calibration curve for each.
-
The slope of the calibration curves should be statistically equivalent, and the calculated potency of the new CRS should be within an acceptable range (e.g., 98.0% - 102.0%) of the established standard.
-
-
Water Content:
-
Determine the water content of the new CRS using Karl Fischer titration.
-
-
Residual Solvents:
-
Analyze the new CRS for residual solvents using headspace gas chromatography (GC-HS).
-
Acceptance Criteria:
-
The identity of the new CRS is confirmed by spectroscopic methods.
-
The purity of the new CRS is ≥ 99.5%.
-
The impurity profile is consistent with the established standard, with no new impurities above the identification threshold (e.g., 0.1%).
-
The assay value is within ±2.0% of the established standard's assay value.
-
Water content and residual solvents are within the limits specified on the CoA.
Visualizing the Qualification Workflow
The following diagrams illustrate the logical workflow for sourcing and qualifying a new this compound certified reference standard.
Sourcing and Qualification Workflow
Experimental Qualification Workflow
By following a systematic approach to sourcing and implementing a robust in-house qualification protocol, researchers can ensure the continued accuracy and reliability of their analytical data for this compound, ultimately contributing to the development of safer and more effective medicines.
Performance comparison of different C18 columns for vilazodone analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various C18 reversed-phase high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) columns for the analysis of vilazodone. The selection of an appropriate analytical column is critical for achieving accurate, robust, and efficient quantification of vilazodone in bulk drug, pharmaceutical formulations, and biological matrices. This document summarizes key performance data from published literature and offers detailed experimental protocols to assist in method development and selection.
Performance Comparison of C18 Columns
The following table summarizes the performance of different C18 columns used for vilazodone analysis based on published data. It is important to note that these results were obtained under varying chromatographic conditions as detailed in the respective experimental protocols. A direct comparison of retention times may not be indicative of column performance without considering the specific mobile phase, flow rate, and instrumentation used.
| Column Name | Dimensions (mm) | Particle Size (µm) | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Key Observations | Reference |
| Qualisil BDS C18 | 250 x 4.6 | 5 | Methanol | 1.0 | 3.5 | Symmetrical peak shape. | [1] |
| Phenomenex Luna C18 | 150 x 4.6 | 3 | Na2HPO4 (0.02M, pH 5):ACN (67:33 v/v) | 1.0 | 3.17 ± 0.09 | Provided the best separation among tested columns with different lengths and particle sizes. | [2] |
| Agilent Zorbax SB C18 | 150 x 4.6 | 5 | Methanol:0.05 M KH2PO4 (55:45 v/v) | 1.0 | ~2.5 | Achieved separation of vilazodone and its impurities in less than five minutes. | [3] |
| Acquity UPLC BEH Shield RP C18 | 150 x 2.1 | 1.7 | Methanol:0.2% Formic Acid (90:10 v/v) | 0.3 | Not specified | UPLC method with a short run time of 1.5 min. | [4][5] |
| Acquity UPLC BEH C18 | 100 x 3 | 1.7 | Buffer (0.1% OPA):Acetonitrile (40:60 v/v) | 0.3 | 3.08 | UPLC method with good analyte recovery (99-100%). | [6] |
| Kinetex EVO C18 | 150 x 4.6 | 5 | Not specified | 1.0 | Not specified | Symmetrical peaks were obtained. | [7] |
| Phenomenex Luna C18 | 250 x 4.6 | 5 | Phosphate Buffer:Acetonitrile (30:70, pH 7.6) | 1.0 | Not specified | Method validated over a concentration range of 6-16 µg/mL. | [8] |
| Enable C18G | 250 x 4.6 | 5 | Methanol:Phosphate buffer pH 7.0 (85:15 v/v) | 1.2 | Not specified | A Quality by Design (QbD) approach was used to optimize the method. | [9] |
| Xterra C8 | 150 x 4.6 | 3.5 | Methanol:10mM KH2PO4 (20:80, pH 3.5) | Not specified | 2.5 ± 0.5 | A C8 column was used in this study, demonstrating an alternative to C18. | [10] |
Experimental Protocols
The following are detailed experimental methodologies for vilazodone analysis as cited in the performance comparison table.
Method 1: Qualisil BDS C18 [1]
-
Mobile Phase: Methanol
-
Column: Qualisil BDS C18 (250 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 242 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Method 2: Phenomenex Luna C18 [2]
-
Mobile Phase: 0.02M Sodium Phosphate Dibasic (pH 5) and Acetonitrile (67:33 v/v)
-
Column: Phenomenex Luna C18 (150 x 4.6 mm, 3 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 50 µL
-
Detection: Fluorescence (Excitation: 353 nm, Emission: 486 nm)
Method 3: Agilent Zorbax SB C18 [3]
-
Mobile Phase: Methanol and 0.05 M Monopotassium Phosphate (55:45 v/v), pH adjusted to 3.0 with orthophosphoric acid
-
Column: Agilent Zorbax SB C18 (150 x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm
-
Column Temperature: Ambient
Method 4: Acquity UPLC BEH Shield RP C18 [4][5]
-
Mobile Phase: Methanol and 0.2% Formic Acid in water (90:10 v/v)
-
Column: Acquity UPLC BEH Shield RP C18 (150 x 2.1 mm, 1.7 µm)
-
Flow Rate: 0.3 mL/min
-
Detection: Mass Spectrometry (MS)
Method 5: Acquity UPLC BEH C18 [6]
-
Mobile Phase: 0.1% Orthophosphoric acid and Acetonitrile (40:60 v/v)
-
Column: Acquity UPLC BEH C18 (100 x 3 mm, 1.7 µm)
-
Flow Rate: 0.3 mL/min
-
Detection: UV at 238 nm
-
Injection Volume: 0.5 µL
Experimental Workflow for Vilazodone Analysis
The following diagram illustrates a typical experimental workflow for the analysis of vilazodone using a C18 column.
Caption: A typical workflow for vilazodone analysis using HPLC/UPLC with a C18 column.
Logical Relationship of Method Parameters
The selection of chromatographic parameters is interconnected and crucial for achieving the desired separation. The following diagram illustrates the logical relationships between key method parameters.
References
- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 2. thescipub.com [thescipub.com]
- 3. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API – Oriental Journal of Chemistry [orientjchem.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. ijcr.info [ijcr.info]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. jgtps.com [jgtps.com]
A Comparative Guide to the Bioanalytical Quantification of Vilazodone Carboxylic Acid
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of drug metabolites is paramount for pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of the analytical methods used for the quantification of vilazodone carboxylic acid, a major metabolite of the antidepressant vilazodone.[1] This document summarizes key performance data, details experimental protocols, and visualizes the analytical workflow to aid in method selection and development.
Quantitative Performance Comparison
The primary analytical technique for the quantification of vilazodone and its metabolites in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for detecting low concentrations of metabolites in complex biological samples like plasma.
While many studies focus on the parent drug, vilazodone, some have developed and validated methods that include the quantification of its carboxylic acid metabolite. Below is a summary of the reported accuracy and precision data for this compound quantification.
Table 1: Accuracy and Precision of this compound (Metabolite M10) Quantification in Rat Plasma by UPLC-MS/MS [2]
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| This compound (M10) | 2.0 (LLOQ) | 8.9 | -1.5 | 11.2 | 2.5 |
| 40.0 (Medium QC) | 5.4 | -0.8 | 7.3 | 3.3 | |
| 180.0 (High QC) | 4.1 | -2.4 | 5.8 | 1.9 |
Data extracted from a study on the pharmacokinetic interaction between bergenin and vilazodone in rats.[2]
Another study identified a process impurity of vilazodone, which is its carboxylic acid form, and developed an HPLC method for its separation.[3] While this study focused on purity analysis rather than bioanalytical quantification, it provides valuable chromatographic information.
Experimental Protocols
Detailed methodologies are critical for replicating and comparing analytical methods. The following sections outline the key experimental protocols for the quantification of this compound.
1. UPLC-MS/MS Method for Vilazodone and its Carboxylic Acid Metabolite (M10) in Rat Plasma [2]
-
Sample Preparation: Protein precipitation was employed for sample preparation. Acetonitrile was used as the precipitating agent.
-
Chromatography:
-
System: Ultra Performance Liquid Chromatography (UPLC)
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
-
Mass Spectrometry:
-
Detection: Tandem mass spectrometry (MS/MS)
-
Ionization Mode: Not specified, but positive ion mode is common for vilazodone.
-
Monitored Transitions: The study identified the most abundant fragment ions for the carboxylic acid metabolite.
-
2. HPLC Method for Vilazodone and its Carboxylic Acid Impurity [3]
-
Sample Preparation: The sample preparation involved dissolving the vilazodone HCl sample in a diluent.
-
Chromatography:
-
System: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Column: C18 column (15 cm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of Methanol and 0.05 M KH2PO4 (55:45 v/v) with the aqueous phase pH adjusted to 3.0.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.
-
Retention Times: this compound (Impurity A) eluted at approximately 3.2 minutes.
-
Experimental Workflow and Signaling Pathway Visualization
To provide a clear understanding of the analytical process, the following diagrams illustrate the experimental workflow for the bioanalytical quantification of this compound.
Caption: Experimental workflow for this compound quantification.
The metabolism of vilazodone to its carboxylic acid derivative is a key pathway in its elimination.
Caption: Metabolic pathway of vilazodone to its carboxylic acid metabolite.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantitative investigation of drug-drug interaction between bergenin and vilazodone in rats through UPLC-MS/MS assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability Indicating Method Development, Validation and Forced Degradation Study for Vilazodone Hydrochloride API – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
Safe Disposal of Vilazodone Carboxylic Acid: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of vilazodone carboxylic acid, a metabolite of the antidepressant vilazodone. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are conservatively based on the known hazards of the parent compound, vilazodone, and general best practices for the disposal of pharmaceutical and chemical waste.
I. Understanding the Compound and Associated Hazards
Table 1: Hazard Profile of Vilazodone Hydrochloride (as a proxy for this compound)
| Hazard Statement | Classification |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[4] |
| H315 | Causes skin irritation.[4] |
| H319 | Causes serious eye irritation.[4] |
| H351 (for Vilazodone-d8) | Suspected of causing cancer. |
| H361 (for Vilazodone-d8) | Suspected of damaging fertility or the unborn child. |
| H373 (for Vilazodone-d8) | May cause damage to organs through prolonged or repeated exposure. |
| Precautionary Statements | Recommended Actions |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| P270 | Do not eat, drink or smoke when using this product.[4] |
| P280 | Wear protective gloves, protective clothing, eye protection.[4] |
| P302+P352+P312+P362+P364 | IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell. Take off contaminated clothing and wash it before reuse.[4] |
| P304+P340+P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4] |
| P305+P351+P338+P337+P313 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice or attention.[4] |
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is in line with general guidelines for the disposal of pharmaceutical waste as regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5]
Experimental Protocol: Disposal of this compound
-
Personal Protective Equipment (PPE): Before handling the material, ensure appropriate PPE is worn, including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
In cases of potential aerosolization of a powdered form, a NIOSH-approved respirator may be necessary.
-
-
Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all solid waste (e.g., unused compound, contaminated consumables such as weigh boats, wipes, and PPE) in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Collect all liquid waste (e.g., solutions containing this compound) in a dedicated, clearly labeled, and leak-proof hazardous waste container. The container must be compatible with the solvents used.
-
-
Labeling of Waste Containers:
-
Properly label all waste containers with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
Any associated hazard warnings (e.g., "Toxic," "Irritant").
-
-
-
Storage of Waste:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Final Disposal Method:
-
The recommended method of disposal for pharmaceutical waste of this nature is incineration by a licensed hazardous waste disposal facility.[6] Your EHS office will coordinate this with a certified vendor.
-
III. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 美国GlpBio - this compound | Cas# 163521-19-5 [glpbio.cn]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Vilazodone: A Brief Pharmacological and Clinical Review of the Novel Serotonin Partial Agonist and Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.allergan.com [media.allergan.com]
Personal protective equipment for handling Vilazodone carboxylic acid
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Vilazodone carboxylic acid. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this active pharmaceutical ingredient (API) metabolite.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields | Must conform to EN 166 (EU) or NIOSH (US) standards[2]. |
| Tightly fitting safety goggles | Recommended for tasks with a higher risk of splashes[2]. | |
| Hand Protection | Chemical-resistant gloves | Inspect gloves prior to use. Follow proper glove removal technique to avoid skin contact[2][3]. |
| Body Protection | Laboratory Coat | To prevent skin contact[3][4]. |
| Impervious Clothing | Fire/flame resistant clothing is recommended where applicable[2]. | |
| Respiratory Protection | NIOSH-approved respirator | Use in well-ventilated areas. A full facepiece respirator operated in pressure-demand or other positive pressure mode may be necessary for handling large quantities or in case of spills[3][5]. |
Safe Handling and Operational Plan
A risk assessment should be conducted before handling this compound to determine the potential for exposure. Engineering controls, such as fume hoods and ventilated enclosures, should be the primary means of controlling exposure[4][6].
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that a safety shower and eyewash station are readily accessible.
-
-
Handling the Compound:
-
Storage:
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
Disposal Protocol:
-
Waste Collection:
-
Disposal Procedure:
Experimental Workflow and Safety Logic
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
